molecular formula C11H9ClN2O B1305917 2-Chloro-N-quinolin-6-yl-acetamide CAS No. 122097-66-9

2-Chloro-N-quinolin-6-yl-acetamide

Cat. No.: B1305917
CAS No.: 122097-66-9
M. Wt: 220.65 g/mol
InChI Key: KIDJEPGWKAUPNX-UHFFFAOYSA-N
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Description

2-Chloro-N-quinolin-6-yl-acetamide is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJEPGWKAUPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-quinolin-6-yl-acetamide is a synthetic organic compound that has garnered interest within the scientific community due to its unique molecular architecture. This structure incorporates a quinoline ring system, a well-known pharmacophore present in numerous biologically active compounds, and a reactive chloroacetamide moiety. The strategic combination of these two components suggests a potential for this molecule to interact with biological systems in novel ways, making it a compelling subject for research in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential reactivity of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 122097-66-9
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Physical Description Solid
Purity > 96% by NMR
Storage +20°C

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the chloroacetylation of 6-aminoquinoline. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.

The underlying mechanism involves the nucleophilic attack of the amino group of 6-aminoquinoline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the reaction, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 6-Aminoquinoline 6-Aminoquinoline Nucleophilic_Acyl_Substitution Nucleophilic_Acyl_Substitution 6-Aminoquinoline->Nucleophilic_Acyl_Substitution Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Nucleophilic_Acyl_Substitution This compound This compound Nucleophilic_Acyl_Substitution->this compound

Synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-chloroacetamides

The following is a generalized, detailed protocol for the synthesis of N-aryl-2-chloroacetamides, which can be adapted for the specific synthesis of this compound.

  • Dissolution of the Amine: Dissolve the starting amine (e.g., 6-aminoquinoline) in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane or toluene.

  • Cooling: Cool the solution in an ice bath to manage the exothermic nature of the subsequent reaction.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cooled amine solution with constant stirring. The slow addition helps to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. If an organic solvent was used, a basic wash (e.g., with sodium bicarbonate solution) may be necessary to neutralize any remaining acid.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-2-chloroacetamide.[2]

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region corresponding to the protons of the quinoline ring. The chemical shifts and coupling patterns of these protons would be characteristic of a 6-substituted quinoline. A singlet corresponding to the methylene protons (CH₂) of the chloroacetamide group would be expected, likely in the range of 4.0-4.5 ppm. A broad singlet for the amide proton (NH) would also be anticipated, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the quinoline ring and two carbons from the chloroacetamide moiety. The carbonyl carbon of the amide would appear at a characteristic downfield shift (around 165-170 ppm), and the methylene carbon attached to the chlorine atom would be found at a lower field than a typical alkyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹), and the C-N stretching and N-H bending (amide II band, around 1520-1570 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak. Fragmentation patterns would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively reported, the known activities of its constituent moieties provide a strong rationale for its potential as a bioactive molecule.

The Quinoline Scaffold: Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5] The planar aromatic structure of the quinoline ring allows it to intercalate into DNA or bind to the active sites of various enzymes, thereby disrupting cellular processes.[3]

The Chloroacetamide Moiety: The chloroacetamide group is a reactive electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the methylene carbon susceptible to nucleophilic attack by biological macromolecules, such as proteins. Specifically, chloroacetamides are known to act as alkylating agents, forming covalent bonds with the sulfhydryl groups of cysteine residues in proteins.[6] This irreversible binding can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Cellular Effects Quinoline_Moiety Quinoline_Moiety DNA DNA Quinoline_Moiety->DNA Intercalation Enzymes Enzymes Quinoline_Moiety->Enzymes Binding Chloroacetamide_Moiety Chloroacetamide_Moiety Cysteine_Residues Cysteine_Residues Chloroacetamide_Moiety->Cysteine_Residues Alkylation Intercalation Intercalation DNA->Intercalation Enzyme_Inhibition Enzyme_Inhibition Enzymes->Enzyme_Inhibition Covalent_Modification Covalent_Modification Cysteine_Residues->Covalent_Modification Intercalation->Enzyme_Inhibition Covalent_Modification->Enzyme_Inhibition

Postulated Mechanism of Action.

Given this, it is plausible that this compound could exhibit dual-action biological activity. The quinoline portion could guide the molecule to specific biological targets, while the chloroacetamide "warhead" could then irreversibly inactivate the target through covalent modification. This targeted covalent inhibition is a highly sought-after mechanism in modern drug design.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structure combines a proven pharmacophore with a reactive functional group. While detailed biological and spectroscopic data for this specific compound remain to be fully elucidated in publicly accessible literature, the foundational knowledge of its constituent parts provides a strong basis for future research. The exploration of its potential as an anticancer or antimicrobial agent, likely mediated by a targeted covalent inhibition mechanism, warrants further investigation. This guide serves as a starting point for researchers aiming to unlock the full potential of this intriguing molecule.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3063-3083.
  • Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(6-quinolinyl)acetamide. Retrieved January 24, 2026, from [Link]

  • Katke, S. A., Ambad, R. S., & Damale, M. G. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Kaur, M., & Singh, M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.
  • Kumar, S., & Bawa, S. (2021). A comprehensive review on current developments of quinoline-based anticancer agents. Future Medicinal Chemistry, 13(24), 2209-2234.
  • ScienceMadness Wiki. (2020, December 31). Chloroacetamide. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Quinoline-6-yl-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, promising subclass: quinoline-6-yl-acetamide derivatives. We delve into the synthetic rationale, key biological activities, and the mechanistic underpinnings that designate these compounds as prime candidates for drug development. This document provides researchers, scientists, and drug development professionals with a technical overview of their anticancer, antimicrobial, and anti-inflammatory potential, supported by field-proven experimental protocols and structure-activity relationship insights.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a versatile and valuable building block in pharmaceutical development.[1][2] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as DNA and the ATP-binding pockets of enzymes, through intercalation, hydrogen bonding, and hydrophobic interactions.[5] The biological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents, making it a highly tunable scaffold for rational drug design.[2] This guide specifically illuminates the therapeutic potential unlocked by attaching an acetamide moiety at the C-6 position, a modification that has been shown to confer significant and diverse biological activities.

Synthesis of Quinoline-6-yl-acetamide Derivatives: A Methodological Overview

The synthesis of quinoline-6-yl-acetamide derivatives is predicated on established principles of amide bond formation. The most direct and common approach involves the acylation of 6-aminoquinoline. The choice of the acylating agent and coupling conditions is critical for achieving high yields and purity, and it allows for the introduction of diverse substituents on the acetamide group, which is crucial for tuning the molecule's biological activity.

General Synthetic Protocol: Amide Coupling

The core of the synthesis is the reaction between 6-aminoquinoline (the amine component) and a suitably substituted carboxylic acid or its activated form (the acyl component).

Rationale: This protocol is selected for its versatility and reliability. Using a coupling agent like EDC/HOBt minimizes side reactions and allows the reaction to proceed under mild conditions, which is essential for preserving sensitive functional groups on either reactant. The use of a tertiary amine base like DIPEA is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted carboxylic acid (1.2 equivalents) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid mixture, add a solution of 6-aminoquinoline (1.0 equivalent) dissolved in the same anhydrous solvent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material (6-aminoquinoline) is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired N-(quinolin-6-yl)acetamide derivative.[6]

G cluster_prep Activation cluster_coupling Amide Coupling cluster_purification Work-up & Purification CarboxylicAcid Substituted Carboxylic Acid EDC_HOBt EDC / HOBt in Anhydrous DMF CarboxylicAcid->EDC_HOBt 0°C, 30 min ActivatedEster Activated Ester Intermediate EDC_HOBt->ActivatedEster ReactionMix Reaction Mixture ActivatedEster->ReactionMix Aminoquinoline 6-Aminoquinoline Aminoquinoline->ReactionMix DIPEA DIPEA (Base) DIPEA->ReactionMix Workup Aqueous Work-up (HCl, NaHCO3, Brine) ReactionMix->Workup Stir 12-24h at RT Purification Column Chromatography Workup->Purification FinalProduct N-(quinolin-6-yl)acetamide Derivative Purification->FinalProduct

Caption: Generalized workflow for the synthesis of quinoline-6-yl-acetamide derivatives.

Anticancer Activity: Mechanisms and Therapeutic Potential

Quinoline-6-yl-acetamide derivatives have emerged as potent anticancer agents, primarily through their ability to modulate critical cell signaling pathways and interact directly with DNA.[3] Their mechanism of action often involves the inhibition of kinases crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).[3][7]

Key Mechanisms of Action
  • PI3K Pathway Inhibition: Research indicates that derivatives of N-(quinolin-6-yl)acetamide can act as inhibitors of phosphatidylinositol 3-kinase (PI3K).[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is hyperactivated in a wide range of human cancers, making it a prime therapeutic target.[1] By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[5]

  • DNA Intercalation: The planar quinoline ring is well-suited for intercalating between the base pairs of DNA.[5] This interaction can distort the DNA helix, thereby obstructing the processes of replication and transcription. This disruption of normal cellular processes is a potent mechanism for killing rapidly dividing cancer cells.[5]

  • Tubulin Polymerization Inhibition: Other quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7][8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is present in several FDA-approved drugs that function as kinase inhibitors, targeting RTKs like VEGF, EGF, and c-Met receptors, which are pivotal in tumor angiogenesis and metastasis.[1]

RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor Quinoline-6-yl-acetamide Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by quinoline-6-yl-acetamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Rationale: This assay is a self-validating system. Only viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, providing a robust quantitative measure of cytotoxicity. The inclusion of untreated controls and a positive control (a known cytotoxic drug) ensures the validity of the results.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-6-yl-acetamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity

The efficacy of anticancer compounds is typically reported as IC₅₀ values. Lower values indicate higher potency.

Compound IDTarget Cell LineIC₅₀ (µM)Citation
Representative Quinoline-acetamide¹Ehrlich Ascites Carcinoma10.6 µM²[6]
Quinoline-chalcone derivative 5 K562 (Leukemia)<1 µM[7]
Phenylsulfonylurea derivative 7 HepG-2 (Liver Cancer)2.71 µM[7]

¹Data for 2-cyano-N-(quinolin-3-yl)acetamide, used as a representative example of the quinoline-acetamide scaffold. ²Original value 2.14 µg/mL converted to µM assuming a molecular weight of ~200 g/mol .

Antimicrobial Properties: Combating Resistant Pathogens

The quinoline core is integral to many antibacterial drugs.[11] Quinoline-6-yl-acetamide derivatives extend this legacy, with structural modifications to the acetamide moiety offering a promising strategy to enhance activity, particularly against drug-resistant bacterial strains.[5][12]

Mechanism of Action

The primary antibacterial mechanism for many quinoline-based compounds is the inhibition of essential bacterial enzymes involved in DNA replication.[13]

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. This mechanism is the basis for the action of the widely used quinolone antibiotics.[13]

  • Targeting Virulence Factors: A modern approach in antimicrobial development is to target virulence factors rather than bacterial growth, which may reduce the selective pressure for resistance. Quinoline derivatives are being explored for this purpose.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16]

Rationale: This protocol is a gold standard for quantifying antimicrobial susceptibility.[16] The two-fold serial dilution provides a clear endpoint to determine the MIC. The inclusion of a growth control (no drug) validates that the bacteria can grow in the medium, while a sterility control (no bacteria) ensures the medium is not contaminated.[15][17]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth.[17]

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or using a plate reader.[18]

Data Presentation: Antimicrobial Activity

MIC values are used to compare the potency of antimicrobial agents.

Compound IDBacillus cereus MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Citation
Representative Quinoline 3 3.120.756.2512.5[14]
Representative Quinoline 4 3.121.5612.56.25[14]
Representative Quinoline 7 12.56.256.253.12[14]

Note: Data from representative quinoline derivatives are shown to illustrate typical results.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, and the mechanisms are often linked to the inhibition of pathways that also play a role in cancer, such as the PI3K pathway.[5][19][20]

Mechanism of Action

The anti-inflammatory activity of quinoline-6-yl-acetamide derivatives can be attributed to their ability to suppress the production of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Enzymes and Cytokines: By inhibiting signaling pathways like PI3K and NF-κB, these compounds can reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines (e.g., TNF-α, IL-6). The product of iNOS, nitric oxide (NO), is a key signaling molecule in inflammation.

  • Antioxidant Activity: Some quinoline derivatives can mitigate oxidative stress by scavenging reactive oxygen species (ROS), which are often produced in excess during inflammatory responses and contribute to tissue damage.[21]

Conclusion and Future Directions

Quinoline-6-yl-acetamide derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their demonstrated ability to potently inhibit key targets in oncology, infectious diseases, and inflammatory conditions provides a solid foundation for further investigation. Future research should focus on optimizing the acetamide substituent to enhance potency and selectivity for specific targets, thereby improving the therapeutic index and reducing potential off-target effects. Advanced in vivo studies are warranted to translate the compelling in vitro data into tangible clinical candidates.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ijcrt.org. Retrieved January 23, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • (PDF) Quinoline Derivatives as Antibacterial Agents. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 23, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 23, 2026, from [Link]

  • Novel quinazoline and acetamide derivatives as Safe Anti-ulcerogenic agent and Anti-Ulcerative colitis activity. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 23, 2026, from [Link]

  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to 2-Chloro-N-quinolin-6-yl-acetamide: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-N-quinolin-6-yl-acetamide, a heterocyclic compound of significant interest to researchers and drug development professionals. This document delves into its synthesis, characterization, potential biological activities, and the underlying mechanistic rationale, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline-Acetamide Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a quinoline nucleus and a chloroacetamide side chain in this compound creates a molecule with substantial therapeutic promise. Quinoline and its derivatives are renowned for their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. The chloroacetamide moiety, a reactive electrophile, is a key pharmacophore in various enzyme inhibitors and alkylating agents, contributing to potent biological effects[2][3]. The strategic combination of these two pharmacophores in this compound makes it a compelling candidate for investigation in diverse therapeutic areas.

This guide will provide a detailed exploration of this molecule, from its rational synthesis to its potential applications in oncology and infectious diseases, supported by established experimental methodologies.

Synthesis and Characterization: A Self-Validating Approach

The synthesis of this compound is most reliably achieved through the acylation of 6-aminoquinoline with chloroacetyl chloride. This nucleophilic acyl substitution is a robust and well-documented transformation in organic chemistry.

Rationale for Synthetic Route Selection

The chosen synthetic pathway is favored for its efficiency, high yield, and the ready availability of starting materials. The acylation of an amine with an acyl chloride is a fundamental reaction that proceeds under mild conditions, minimizing the risk of side reactions and decomposition of the quinoline core. The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Aminoquinoline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminoquinoline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring and the methylene protons of the chloroacetamide group.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the quinoline core.
FT-IR Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C-Cl bond vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₉ClN₂O (220.66 g/mol )[4].
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Biological Activities and Therapeutic Potential

The unique structural features of this compound suggest a strong potential for significant biological activity, primarily in the realms of anticancer and antimicrobial applications.

Anticancer Activity

The quinoline scaffold is a constituent of numerous anticancer agents, and chloroacetamides are known to exhibit cytotoxic effects[1][5]. The combination of these two moieties suggests that this compound could act as a potent anticancer agent.

Hypothesized Mechanism of Action:

The electrophilic chloroacetamide group is a key player in the anticipated anticancer activity. It is capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) in proteins. This irreversible binding can lead to the inhibition of enzymes crucial for cancer cell survival and proliferation. Potential targets include kinases, proteases, and proteins involved in DNA repair pathways. The quinoline moiety can contribute to the molecule's overall binding affinity and selectivity for specific protein targets through hydrophobic and π-stacking interactions.

Furthermore, some quinoline derivatives have been shown to induce apoptosis in cancer cells[5]. The cytotoxic effects of this compound could therefore be mediated through the activation of apoptotic pathways.

Workflow for In Vitro Anticancer Evaluation:

anticancer_workflow cluster_assays In Vitro Cytotoxicity Assays cluster_lines Cancer Cell Lines MTT MTT Assay (Cell Viability) Data IC50 Values & Mechanistic Insights MTT->Data Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Apoptosis->Data CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Data MCF7 MCF-7 (Breast) MCF7->MTT Analysis MCF7->Apoptosis Analysis MCF7->CellCycle Analysis PC3 PC3 (Prostate) PC3->MTT Analysis PC3->Apoptosis Analysis PC3->CellCycle Analysis A549 A549 (Lung) A549->MTT Analysis A549->Apoptosis Analysis A549->CellCycle Analysis Compound This compound Compound->MCF7 Treatment Compound->PC3 Treatment Compound->A549 Treatment

Caption: Workflow for evaluating the in vitro anticancer activity.

Representative Cytotoxicity Data for Structurally Related Compounds:

Antimicrobial Activity

Both quinoline and chloroacetamide moieties are present in various antimicrobial agents[7][8]. This suggests that this compound could possess activity against a range of pathogenic bacteria and fungi.

Hypothesized Mechanism of Action:

Similar to its anticancer activity, the antimicrobial effects are likely mediated by the reactive chloroacetamide group. This group can alkylate essential enzymes and proteins in microorganisms, leading to metabolic disruption and cell death. The quinoline core can facilitate cell wall penetration and interaction with intracellular targets.

Workflow for In Vitro Antimicrobial Screening:

antimicrobial_workflow cluster_assays Antimicrobial Assays cluster_strains Microbial Strains MIC Broth Microdilution (Determine MIC) MBC Plating for MBC (Determine MBC) MIC->MBC Data MIC & MBC Values MBC->Data GramPos Gram-positive (e.g., S. aureus) GramPos->MIC Testing GramNeg Gram-negative (e.g., E. coli) GramNeg->MIC Testing Fungi Fungi (e.g., C. albicans) Fungi->MIC Testing Compound This compound Compound->GramPos Exposure Compound->GramNeg Exposure Compound->Fungi Exposure derivatization_workflow Start This compound Reaction Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Start->Reaction Library Library of Novel Quinoline Derivatives Reaction->Library Screening Biological Screening (e.g., anticancer, antimicrobial) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared to provide a comprehensive safety and handling guide for 2-Chloro-N-quinolin-6-yl-acetamide. As of the date of publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available. Therefore, this guide is a scientifically rigorous inference of the compound's properties and hazards, based on the well-documented profiles of its core structural components: the 2-chloroacetamide moiety and the quinoline nucleus. All procedures must be conducted following a thorough, site-specific risk assessment, and this guide must be used in conjunction with, not as a replacement for, an official SDS from a supplier when available.

Section 1: Compound Identification and Inferred Hazard Overview

This compound is a synthetic organic compound featuring a quinoline ring system N-acylated with a chloroacetamide group. Its structure suggests its utility as an intermediate in medicinal chemistry and drug discovery, leveraging the biological relevance of the quinoline scaffold.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifier Value Source
IUPAC Name 2-chloro-N-(quinolin-6-yl)acetamide-
CAS Number 122097-66-9[1]
Molecular Formula C₁₁H₉ClN₂O[1]
Molecular Weight 220.65 g/mol [1]

Inferred Hazard Summary: Based on its constituent parts, this compound must be handled as a substance with multiple significant hazards. The 2-chloroacetamide moiety is a known reactive intermediate. The parent compound, 2-chloroacetamide, is classified as acutely toxic if swallowed, a skin sensitizer, and a suspected reproductive toxin[2][3]. The quinoline core is also hazardous, classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, a suspected mutagen, and a potential carcinogen[2][4].

Therefore, this compound should be presumed to be:

  • Acutely Toxic (Oral, Dermal)

  • Skin and Eye Irritant

  • Skin Sensitizer

  • Suspected Carcinogen, Mutagen, and Reproductive Toxin

  • Toxic to Aquatic Life

Section 2: Hazard Analysis Based on Structural Analogues

The rationale for the stringent safety measures recommended in this guide stems from the known toxicological profiles of 2-chloroacetamide and quinoline/6-aminoquinoline.

Hazards Associated with the 2-Chloroacetamide Moiety

The electrophilic nature of the carbon-chlorine bond makes this functional group highly reactive towards biological nucleophiles, which is the mechanistic basis for its toxicity.

  • Acute Toxicity (Oral): 2-Chloroacetamide is classified as "Toxic if swallowed" (GHS Category 3)[2][4]. Ingestion can lead to severe health consequences, necessitating immediate medical attention.

  • Skin Sensitization: It is classified as a "Skin Sensitizer Category 1," meaning it may cause an allergic skin reaction after repeated contact[2][4]. Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.

  • Reproductive Toxicity: The compound is "Suspected of damaging fertility" (GHS Category 2)[2][3][4]. This hazard requires strict engineering controls and PPE to prevent any exposure, particularly for researchers of reproductive age.

Hazards Associated with the Quinoline Moiety

The quinoline ring is a bicyclic aromatic heterocycle present in many bioactive compounds. However, the core itself is not benign.

  • Carcinogenicity and Mutagenicity: Quinoline is classified as "May cause cancer" (GHS Carcinogen Category 1B) and "Suspected of causing genetic defects" (GHS Mutagen Category 2)[3][4]. Work with this compound requires the highest level of precaution to minimize exposure.

  • Organ Toxicity: Quinoline is known to potentially cause liver damage[2][5].

  • Irritation and Acute Toxicity: Both quinoline and the immediate precursor, 6-aminoquinoline, are documented as causing skin and serious eye irritation[3][4][6][7][8]. They are also classified as harmful or toxic via oral, dermal, and inhalation routes[4][6][7].

Consolidated Hazard Classification (Inferred):

Hazard StatementGHS ClassificationBasis of Inference
H301: Toxic if swallowed Acute Toxicity, Oral (Category 3)Quinoline, 2-Chloroacetamide[2][4]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)Quinoline, 6-Aminoquinoline[4][6][7]
H315: Causes skin irritation Skin Corrosion/Irritation (Cat. 2)Quinoline, 6-Aminoquinoline[4][6]
H317: May cause an allergic skin reaction Skin Sensitization (Category 1)2-Chloroacetamide[2][3][4]
H319: Causes serious eye irritation Eye Damage/Irritation (Cat. 2)Quinoline, 6-Aminoquinoline[4][6]
H341: Suspected of causing genetic defects Germ Cell Mutagenicity (Cat. 2)Quinoline[3][4]
H350: May cause cancer Carcinogenicity (Category 1B)Quinoline[3][4]
H361f: Suspected of damaging fertility Reproductive Toxicity (Cat. 2)2-Chloroacetamide[2][3][4]
H411: Toxic to aquatic life with long lasting effects Hazardous to the Aquatic EnvironmentQuinoline[3][4]

Section 3: Safe Handling and Storage Procedures

Given the severe inferred hazards, a multi-layered approach to safety is mandatory.

Engineering Controls:

  • All work involving solid or solutions of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[6][9].

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area[6].

  • Use a ventilated enclosure or glove box for weighing and transferring solid material to minimize dust generation.

Handling Practices:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood [2][3].

  • Avoid all contact with skin, eyes, and clothing[3].

  • Minimize dust generation and accumulation[6].

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2][3][7].

  • Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[2][4][9].

Storage:

  • Store in a tightly closed, properly labeled container[3][6].

  • Keep in a cool, dry, and well-ventilated area[3][6].

  • Store locked up or in an area accessible only to qualified and authorized personnel[2][3].

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][9].

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications[6].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste[2][6].

    • Lab Coat: A fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a safe level, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (for dusts) or organic vapor cartridge is required[6].

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures:

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][6].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention, especially if irritation or a rash develops[2][6].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • If Swallowed: Do NOT induce vomiting . Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][4][6].

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear full PPE, including respiratory protection.

  • Prevent dust formation. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[6]. Do not create dust clouds.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Do not allow the chemical to enter drains or waterways[3][4].

G cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Inhalation Inhalation ToFreshAir Move to Fresh Air Inhalation->ToFreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing EyeContact Eye Contact FlushEyes Flush Eyes (15 min) EyeContact->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth MedicalAttention Seek IMMEDIATE Medical Attention ToFreshAir->MedicalAttention WashSkin Wash Skin with Soap & Water (15 min) RemoveClothing->WashSkin FlushEyes->MedicalAttention RinseMouth->MedicalAttention WashSkin->MedicalAttention

Caption: Emergency response workflow for exposure incidents.

Section 6: Synthesis Protocol and Associated Safety Considerations

The synthesis of this compound typically involves the acylation of 6-aminoquinoline with chloroacetyl chloride or a related acylating agent. This reaction presents specific hazards that must be managed.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Aminoquinoline 6-Aminoquinoline Reaction Acylation Reaction (Inert Solvent, Base) Aminoquinoline->Reaction Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction Quench Aqueous Quench Reaction->Quench 1. Filter Filtration Quench->Filter 2. Recrystallize Recrystallization Filter->Recrystallize 3. FinalProduct This compound Recrystallize->FinalProduct 4.

Caption: General synthesis workflow for this compound.

Detailed Protocol:

  • Preparation (in a fume hood): To a stirred solution of 6-aminoquinoline in an appropriate inert solvent (e.g., dichloromethane, THF) and a suitable base (e.g., triethylamine, pyridine) cooled in an ice bath (0 °C), add chloroacetyl chloride dropwise.

    • Causality & Safety: Chloroacetyl chloride is corrosive and reacts violently with water. The reaction is exothermic, and dropwise addition at 0 °C is critical to control the reaction rate and prevent dangerous temperature increases. The base is required to neutralize the HCl byproduct, which is a corrosive gas.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Causality & Safety: The reaction must be contained within the fume hood as HCl gas will continue to be evolved.

  • Workup: Once the reaction is complete, quench the mixture by carefully adding water or a dilute aqueous basic solution.

    • Causality & Safety: Quenching is performed to neutralize any remaining acylating agent and protonated base. This step can also be exothermic and should be done cautiously.

  • Isolation: The product may precipitate upon quenching or after partial removal of the organic solvent. Collect the solid product by vacuum filtration.

    • Causality & Safety: The solid product and the filtrate are both considered hazardous. Full PPE must be worn during filtration. The filtrate must be collected and disposed of as hazardous waste.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

    • Causality & Safety: Handle the solid product with care to avoid dust generation. The recrystallization solvent should be chosen based on solubility and safety considerations. Ensure the collection and proper disposal of all mother liquor as hazardous waste.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Aminoquinoline. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(6-quinolinyl)acetamide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The 2-Chloro-N-quinolin-6-yl-acetamide Scaffold for Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Irreversible Engagement

Targeted covalent inhibitors (TCIs) represent a powerful modality in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target proteins with shallow binding pockets.[1] These molecules function through a two-step mechanism: an initial, reversible binding event driven by a recognition scaffold, which then positions a reactive electrophilic group, or "warhead," for the formation of a stable covalent bond with a nucleophilic amino acid on the target protein.[2] This irreversible engagement can lead to a profound and sustained pharmacological effect.

The 2-chloro-N-quinolin-6-yl-acetamide scaffold is an exemplary framework for developing novel TCIs. It is composed of two key functional components:

  • The Quinoline Scaffold: A well-known heterocyclic motif in medicinal chemistry, the quinoline ring system serves as the primary recognition element. Its aromatic and nitrogen-containing structure can be tailored to form specific non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions) within a protein's binding site, thereby driving target affinity and selectivity. The quinoline core is found in numerous approved drugs, highlighting its favorable pharmacological properties.[3]

  • The 2-Chloroacetamide Warhead: This is a mild electrophile capable of reacting with nucleophilic amino acid residues.[4] The chemical reactivity of the chloroacetamide group is primarily attributed to the ease with which the chlorine atom can be displaced by nucleophiles like the thiol group of cysteine, a common target for covalent inhibitors.[1][4][5]

This guide provides a comprehensive overview of the this compound scaffold, detailing its mechanism, synthesis, and a suite of robust protocols for its biochemical and cellular characterization.

The Two-Step Mechanism of Covalent Inhibition

The efficacy of a targeted covalent inhibitor hinges on a finely tuned process that balances reversible binding affinity with controlled chemical reactivity. The this compound scaffold is designed to excel in this two-stage mechanism.

  • Step 1: Reversible Binding (Governed by KI): The inhibitor first docks into the target's binding site. This initial, non-covalent interaction is driven by the quinoline moiety. The affinity of this step is described by the inhibition constant, KI. A lower KI indicates stronger initial binding, which increases the local concentration of the inhibitor near the target nucleophile and is a prerequisite for an efficient covalent reaction.[6]

  • Step 2: Irreversible Covalent Bonding (Governed by kinact): Once reversibly bound, the chloroacetamide warhead is precisely oriented to react with a nearby nucleophilic amino acid, most commonly a cysteine residue. The sulfhydryl group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond. This chemical reaction permanently inactivates the protein. The intrinsic rate of this irreversible step is described by the rate constant kinact.[6]

The overall efficiency of an irreversible inhibitor is best described by the ratio kinact/KI , which represents the second-order rate constant for target modification.[6]

G P_I Protein (E) + Inhibitor (I) E_I Reversible Complex (E•I) Non-covalent interactions driven by Quinoline scaffold P_I->E_I E_I->P_I E_I_cov Covalent Adduct (E-I) Thioether bond formed by Chloroacetamide warhead E_I->E_I_cov

Caption: The two-step mechanism of targeted covalent inhibition.

Protocol: Synthesis of this compound

The synthesis of N-aryl 2-chloroacetamides is reliably achieved through the chloroacetylation of the corresponding aryl amine.[4][7] This protocol adapts that general procedure for the synthesis of the title compound from 6-aminoquinoline.

Causality Statement: This straightforward nucleophilic acyl substitution reaction is efficient and high-yielding. Using a base like triethylamine (TEA) or potassium carbonate is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Materials:

  • 6-Aminoquinoline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve 6-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Caution: Chloroacetyl chloride is corrosive and lachrymatory; handle in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biochemical Characterization & Protocols

Once synthesized, the compound must be rigorously tested to confirm its mechanism of action and quantify its potency.

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Causality Statement: Mass spectrometry (MS) provides definitive, direct evidence of covalent bond formation.[8] By measuring the mass of the target protein before and after incubation with the inhibitor, a mass increase precisely corresponding to the molecular weight of the inhibitor confirms the formation of a stable adduct.[8] Bottom-up proteomics further allows for the identification of the exact amino acid residue modified.[8]

G cluster_topdown Top-Down MS Workflow cluster_bottomup Bottom-Up MS Workflow start Incubate Target Protein with Inhibitor lc_intact LC Separation (Intact Protein) start->lc_intact For Intact Analysis digest Proteolytic Digestion (e.g., Trypsin) start->digest For Site ID ms_intact Intact Mass Analysis (ESI-MS) lc_intact->ms_intact decon Deconvolution ms_intact->decon result_intact Observe Mass Shift: Mass(Adduct) = Mass(Protein) + Mass(Inhibitor) decon->result_intact lc_peptide LC Separation (Peptides) digest->lc_peptide ms_peptide Peptide Mass Analysis (MS1) lc_peptide->ms_peptide msms Fragmentation (MS/MS) ms_peptide->msms result_peptide Identify Modified Peptide & Covalent Site msms->result_peptide

Caption: Mass spectrometry workflows for covalent adduct validation.

Procedure (Intact Protein Analysis):

  • Incubate the purified target protein (e.g., 5-10 µM) with a 5 to 10-fold molar excess of the inhibitor in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-2 hours) at room temperature. Prepare a control sample with protein and vehicle (e.g., DMSO).

  • Quench the reaction by adding formic acid to 0.1%.

  • Inject the samples onto a reverse-phase liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Acquire mass spectra for both the control and inhibitor-treated samples.

  • Deconvolute the resulting charge-state envelopes to determine the precise molecular weight of the protein in each sample.

  • Self-Validation: A successful experiment will show a mass shift in the treated sample that is equal to the molecular weight of this compound, while the control sample shows only the mass of the unmodified protein.

Protocol: Determination of Inhibition Kinetics (kinact/KI)

Causality Statement: For irreversible inhibitors, a standard IC₅₀ value is highly dependent on incubation time and does not accurately reflect inhibitory potency.[6] A kinetic analysis that determines kinact and KI provides a time-independent measure of the inhibitor's efficiency. This is achieved by monitoring the enzyme's reaction progress over time in the presence of various inhibitor concentrations.[9]

Procedure (Enzyme Progress Curve Analysis):

  • In a microplate, prepare reactions containing a fixed concentration of the target enzyme and its substrate in an appropriate assay buffer.

  • Add varying concentrations of this compound (and a vehicle control) to initiate the reaction.

  • Immediately begin monitoring the formation of the product (e.g., via fluorescence or absorbance) in a kinetic plate reader, taking readings every 30-60 seconds for 30-60 minutes.

  • The resulting progress curves will show a decrease in reaction velocity over time as the enzyme is progressively inactivated.

  • Fit the raw data (product concentration vs. time) for each inhibitor concentration to the equation for irreversible inhibition:

    • [P] = (v₀/k_obs) * (1 - exp(-k_obs * t))

    • Where [P] is product concentration, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation.

  • Plot the calculated k_obs values against the inhibitor concentration [I].

  • Fit this secondary plot to the Michaelis-Menten equation for inactivation:

    • k_obs = k_inact * [I] / (K_I + [I])

  • This fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

  • Self-Validation: The k_obs values should increase with inhibitor concentration and saturate at higher concentrations, yielding a hyperbolic curve. A linear relationship suggests that KI >> [I], and the slope of the line provides an estimate of the second-order rate constant, kinact/KI.

Protocol: Assessment of Electrophilic Reactivity (Glutathione Stability Assay)

Causality Statement: An ideal TCI should be selective for its target and not indiscriminately react with other cellular nucleophiles. Glutathione (GSH) is the most abundant intracellular thiol, and an inhibitor's reactivity towards it can serve as a surrogate measure for its general electrophilicity and potential for off-target effects.[1] Highly reactive compounds are often flagged as they may cause toxicity.[1]

Procedure:

  • Incubate the inhibitor (e.g., 10-50 µM) with a physiological concentration of GSH (e.g., 1-5 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction.

  • Quench the reaction and analyze the concentration of the remaining parent inhibitor using LC-MS.

  • Plot the natural log of the remaining inhibitor concentration versus time.

  • The slope of this line gives the rate constant (k) for the reaction with GSH. The half-life (t₁/₂) can be calculated as 0.693 / k.

  • Self-Validation: A well-behaved covalent inhibitor should exhibit moderate reactivity, with a half-life that is not excessively short (e.g., >30-60 minutes), indicating it is stable enough to find its target before reacting non-specifically.

Cellular Characterization & Target Identification

Moving from a biochemical to a cellular context is essential to validate the scaffold's potential as a therapeutic agent.

Protocol: Cellular Potency Assessment (Cell Viability Assay)

Causality Statement: This assay provides a fundamental measure of the compound's ability to exert a biological effect in a living system, integrating its cell permeability, metabolic stability, and on-target/off-target effects into a single readout.

Procedure:

  • Seed cells (e.g., a cancer cell line hypothesized to be dependent on the inhibitor's target) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for a specified duration (e.g., 72 hours).

  • After the incubation period, add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) according to the manufacturer's protocol.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to vehicle-treated controls and plot the percent viability against the log of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

  • Self-Validation: A potent and specific inhibitor should display a sigmoidal dose-response curve, indicating a specific biological effect rather than non-specific toxicity.

Protocol: Chemoproteomic Target Identification

Causality Statement: To validate that the inhibitor's cellular effects are due to the engagement of a specific target, a chemoproteomic approach is the gold standard.[5] This involves creating a tagged version of the inhibitor to "fish out" its binding partners from a complex cell lysate for identification by mass spectrometry.[5]

G start Synthesize Tagged Inhibitor (e.g., with Biotin or Alkyne) lysate Incubate Tagged Inhibitor with Cell Lysate start->lysate pulldown Affinity Pulldown (e.g., Streptavidin Beads) lysate->pulldown wash Wash Beads to Remove Non-specific Binders pulldown->wash digest On-Bead Digestion (Trypsin) wash->digest ms LC-MS/MS Analysis of Peptides digest->ms result Identify Enriched Proteins (Potential Covalent Targets) ms->result

Caption: Chemoproteomic workflow for covalent target identification.

Procedure:

  • Synthesis: Synthesize a derivative of this compound that includes a bioorthogonal handle, such as a terminal alkyne or a biotin tag, typically attached via a flexible linker at a position on the quinoline ring that does not disrupt target binding.

  • Labeling: Incubate the tagged probe with whole cell lysate. A competition experiment, where the lysate is pre-incubated with an excess of the untagged parent inhibitor, should be run in parallel as a crucial control.

  • Capture: If using a biotinylated probe, capture the probe-protein adducts using streptavidin-coated beads. If using an alkyne probe, perform a click chemistry reaction to attach a biotin-azide reporter tag, followed by streptavidin capture.

  • Enrichment: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Analysis: Elute the bound proteins or perform on-bead proteolytic digestion, followed by LC-MS/MS analysis to identify the captured proteins.

  • Self-Validation: True covalent targets will be significantly enriched in the probe-treated sample compared to the vehicle control and, most importantly, their enrichment will be significantly reduced or eliminated in the competition sample (pre-treated with the untagged inhibitor).

Summary of Key Characterization Data

The following table summarizes the types of quantitative data generated from the protocols described above, providing a comprehensive profile of a hypothetical, successful covalent inhibitor based on the this compound scaffold.

ParameterAssayTypical ValueInterpretation
KI Enzyme Kinetics0.1 - 5 µMAffinity of the initial non-covalent binding step.
kinact Enzyme Kinetics0.01 - 0.5 min⁻¹Maximum rate of irreversible inactivation.
kinact/KI Enzyme Kinetics1,000 - 100,000 M⁻¹s⁻¹Overall efficiency of covalent modification.
GSH t₁/₂ Glutathione Stability> 60 minIndicates moderate reactivity, suggesting lower risk of off-target effects.
Cellular GI₅₀ Cell Viability0.05 - 2 µMPotency in a cellular context.
Target Engagement Mass SpectrometryConfirmed Mass ShiftDirect, definitive evidence of covalent adduct formation.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the development of novel targeted covalent inhibitors. The protocols outlined in this guide establish a clear, self-validating workflow for synthesizing, characterizing, and validating compounds derived from this scaffold. By confirming the covalent mechanism, quantifying inhibitory efficiency, and identifying specific cellular targets, researchers can confidently advance these molecules through the drug discovery pipeline. Future work will invariably involve structure-activity relationship (SAR) studies, modifying the quinoline core to enhance affinity and selectivity (KI) for specific protein targets identified through chemoproteomic screening, thereby optimizing the overall therapeutic potential of this promising covalent inhibitor class.

References

  • cheMIKAILproteomics. (n.d.). Research. Retrieved January 24, 2026, from [Link]

  • ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved January 24, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved January 24, 2026, from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved January 24, 2026, from [Link]

  • PMC - NIH. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 24, 2026, from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved January 24, 2026, from [Link]

  • YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Retrieved January 24, 2026, from [Link]

  • PMC. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Retrieved January 24, 2026, from [Link]

  • News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved January 24, 2026, from [Link]

  • PubMed - NIH. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | Request PDF. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the purification of 2-Chloro-N-quinolin-6-yl-acetamide, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing that the purity of this reagent is paramount for the integrity of downstream applications, this document outlines systematic approaches to its purification and purity assessment. We will explore purification strategies ranging from routine workups to high-purity isolation, including recrystallization and column chromatography. Furthermore, this guide details analytical methodologies, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the rigorous assessment of purity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

This compound is a vital building block in the synthesis of a variety of target molecules with potential therapeutic applications. The presence of impurities, such as unreacted starting materials (6-aminoquinoline and chloroacetyl chloride) or byproducts from side reactions, can lead to undesired downstream reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification of this intermediate is a critical step in the synthetic workflow.

The typical synthesis of N-aryl 2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine.[1] Potential impurities in the synthesis of this compound can include residual starting materials and the diamide byproduct, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, which has been observed in similar reactions.[2] This guide provides the necessary protocols to mitigate these and other potential impurities.

Strategic Approach to Purification

The selection of an appropriate purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. A logical workflow for selecting the optimal purification strategy is presented below.

Purification_Strategy start Crude this compound scale Assess Scale and Initial Purity (TLC/¹H NMR) start->scale large_scale Large Scale (> 5g) scale->large_scale High Initial Purity small_scale Small Scale (< 5g) scale->small_scale Low Initial Purity / Complex Mixture recrystallization Recrystallization large_scale->recrystallization column_chrom Column Chromatography small_scale->column_chrom purity_assessment Assess Purity (TLC/HPLC/¹H NMR) recrystallization->purity_assessment column_chrom->purity_assessment final_product Pure this compound purity_assessment->final_product Purity ≥ 98% further_purification Further Purification Needed purity_assessment->further_purification Purity < 98% further_purification->recrystallization From Column further_purification->column_chrom From Recrystallization

Caption: Decision workflow for selecting a purification technique.

Purification Protocols

Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids, particularly on a larger scale where the crude material is of reasonable initial purity.[3] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

3.1.1. Solvent Selection

A systematic approach to solvent screening is crucial for successful recrystallization.[4] Based on the structure of this compound, which possesses both aromatic and amide functionalities, a range of polar and non-polar solvents should be tested.

Solvent/Solvent SystemObservation at Room Temp.Observation at Boiling PointSuitability
EthanolSparingly solubleSolubleGood
IsopropanolSparingly solubleSolubleGood
Ethyl AcetateSparingly solubleSolubleGood
TolueneInsolubleSparingly solublePotentially useful as a co-solvent
HexanesInsolubleInsolubleAnti-solvent
Methyl tert-Butyl Ether (MTBE) / MethanolSparingly solubleSolubleReported for similar compounds[5]

3.1.2. Protocol for Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Column Chromatography

For smaller scale purifications or when dealing with complex mixtures of impurities, column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.

3.2.1. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with a retention factor (Rf) of approximately 0.3 for the product.[7]

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate (silica gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 3:1 (hexane:ethyl acetate) and adjust as necessary.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

3.2.2. Protocol for Flash Column Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexane:ethyl acetate). Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

A crucial final step is to verify the purity of the isolated this compound. A combination of analytical techniques should be employed for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[8] A reverse-phase C18 column is typically suitable for the analysis of aromatic amides.

HPLC Method Parameters:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Purity_Assessment start Purified this compound tlc TLC Analysis (Single Spot?) start->tlc hplc HPLC Analysis (Purity ≥ 98%?) tlc->hplc Yes fail Repurify or Re-evaluate tlc->fail No nmr ¹H NMR Spectroscopy (Correct Structure?) hplc->nmr Yes hplc->fail No ms Mass Spectrometry (Correct Mass?) nmr->ms Yes nmr->fail No final_product Characterized Pure Product ms->final_product Yes ms->fail No

Caption: Workflow for purity analysis and characterization.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification and purity assessment of this compound. By understanding the principles behind each technique and systematically applying these methods, researchers can ensure the high quality of this critical synthetic intermediate, thereby enhancing the reliability and success of their research and development endeavors.

References

  • Organic Syntheses. Chloroacetamide. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Available at: [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • Google Patents. (CN111004141A) Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Tsumoto, K., Ejima, D., Senczuk, A. M., & Arakawa, T. (2007). Solvent modulation of column chromatography.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

  • YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • Reddit. (2016, January 16).
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Application Notes and Protocols for Screening Assays Involving 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing screening assays for the compound 2-Chloro-N-quinolin-6-yl-acetamide. Capitalizing on the well-documented biological activities of the quinoline scaffold, particularly as kinase inhibitors and antimicrobial agents, this guide outlines a strategic screening cascade. The protocols herein are designed to first identify the biological targets of this compound and then to characterize its activity in both biochemical and cellular contexts. The experimental designs emphasize scientific rigor, including explanations of the underlying principles and methodologies for data interpretation.

Introduction: The Scientific Rationale for Screening this compound

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3] Quinoline derivatives have demonstrated significant potential as inhibitors of a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4][5] The subject of this guide, this compound, possesses two key structural features that suggest a strong potential for biological activity: the quinoline core and a reactive 2-chloroacetamide group. The chloroacetamide moiety can act as an electrophile, enabling potential covalent interactions with nucleophilic residues, such as cysteine, in the active sites of target proteins.[6] This suggests that the compound could function as an irreversible inhibitor, a characteristic that can offer advantages in terms of potency and duration of action.

Given these structural attributes, a logical and efficient screening strategy for this compound is to first broadly survey its potential to inhibit protein kinases, followed by more focused secondary biochemical and cell-based assays to validate initial hits. Furthermore, considering the established antimicrobial properties of related chloroacetamide and quinoline derivatives, parallel screening for antibacterial and antifungal activity is also warranted.[7][8][9] This application note provides detailed protocols to systematically explore these potential activities.

Proposed Screening Cascade

A tiered approach is recommended to efficiently identify and characterize the biological activity of this compound. This cascade is designed to maximize information while conserving resources.

G A Compound Preparation and QC (Purity >95%) B Primary Screening: Broad Kinase Panel (e.g., 400+ kinases) A->B C Primary Screening: Antimicrobial Susceptibility Testing (MIC) A->C D Hit Identification and Triage B->D C->D E Secondary Assays (Biochemical): IC50 Determination Mechanism of Action (Reversibility) D->E F Secondary Assays (Cell-Based): Cytotoxicity in Cancer Cell Lines (IC50) D->F E->F G Target Engagement Assays (e.g., CETSA, KiNativ) F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot) G->H

Figure 1: A proposed screening cascade for this compound.

Primary Screening Protocols

Broad Kinase Panel Profiling

Rationale: Given that the quinoline scaffold is prevalent in many kinase inhibitors, a broad kinase panel is the most effective starting point to identify potential protein targets.[1][4] This unbiased approach provides a comprehensive overview of the compound's selectivity profile early in the discovery process.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase Glo®) that offers a large panel of purified kinases (e.g., >400). The assay is typically performed at a fixed ATP concentration, often the Km for each kinase.

  • Screening Concentration: A single high concentration of the test compound, typically 10 µM, is used for the initial screen.

  • Assay Procedure: The assays are generally performed in a 384-well plate format. The compound, kinase, substrate, and ATP are incubated together. The reaction is stopped, and the remaining ATP is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (e.g., a known inhibitor for that kinase) and a negative control (DMSO vehicle).

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition at 10 µM. However, this can be adjusted based on the desired stringency of the screen.

Antimicrobial Susceptibility Testing

Rationale: The presence of both a quinoline ring and a chloroacetamide group suggests potential antimicrobial activity.[7][8] A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a robust primary screen.

Protocol:

  • Microorganism Panel: Select a panel of clinically relevant bacteria and fungi, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Compound Preparation: Prepare a 2 mg/mL stock solution of this compound in DMSO.

  • Assay Procedure (96-well plate): a. Add 100 µL of broth to each well. b. Add 100 µL of the compound stock to the first well and perform 2-fold serial dilutions across the plate. c. Prepare an inoculum of each microorganism adjusted to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi. d. Add 10 µL of the inoculum to each well. e. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate plates at 35°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Secondary Assays: Hit Validation and Characterization

Biochemical IC50 Determination for Kinase Hits

Rationale: To confirm and quantify the inhibitory potency of this compound against the kinase hits identified in the primary screen, a dose-response curve is generated to determine the IC50 value.

Protocol:

  • Assay: Use the same assay format as the primary screen (e.g., Kinase Glo®).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a top concentration of 100 µM.

  • Procedure: Perform the kinase assay with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example IC50 Data for this compound against Selected Kinases

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B2.1
Kinase C>50
Mechanism of Action: Reversibility Assay

Rationale: The presence of the chloroacetamide group suggests that the compound may act as an irreversible inhibitor by forming a covalent bond with the target kinase. A jump-dilution experiment can assess this.

Protocol:

  • Pre-incubation: Incubate the target kinase with a high concentration of this compound (e.g., 10x IC50) for varying periods (e.g., 0, 30, 60, 120 minutes).

  • Dilution: After pre-incubation, dilute the kinase-inhibitor mixture significantly (e.g., 100-fold) into the kinase reaction buffer containing the substrate and ATP. This dilution reduces the concentration of the unbound inhibitor to well below its IC50.

  • Activity Measurement: Immediately measure the kinase activity after dilution.

  • Interpretation:

    • Reversible Inhibitor: Kinase activity will be rapidly restored upon dilution as the inhibitor dissociates from the active site.

    • Irreversible Inhibitor: Kinase activity will not be restored upon dilution, and the degree of inhibition will increase with the pre-incubation time.

G cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition Kinase + Inhibitor Kinase + Inhibitor Kinase-Inhibitor Complex Kinase-Inhibitor Complex Kinase + Inhibitor->Kinase-Inhibitor Complex Fast On/Off Kinase-Inhibitor Complex->Kinase + Inhibitor Dissociation upon dilution Kinase_b + Inhibitor_b Kinase_b + Inhibitor_b Kinase-Inhibitor Covalent Complex Kinase-Inhibitor Covalent Complex Kinase_b + Inhibitor_b->Kinase-Inhibitor Covalent Complex Covalent bond formation

Figure 2: Reversible vs. Irreversible Inhibition.

Cell-Based Assays

Cellular Cytotoxicity Assay

Rationale: To assess the effect of the compound on cell viability and to determine a therapeutic window, a cytotoxicity assay is performed using relevant cancer cell lines.

Protocol:

  • Cell Lines: Select cancer cell lines that are known to be dependent on the identified target kinases (if known) or a standard panel (e.g., NCI-60).

  • Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Use a standard cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) to measure cell viability.

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the IC50 value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

Rationale: To confirm that the compound binds to its intended kinase target within the complex environment of a live cell.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: The unbound target protein will denature and precipitate at a lower temperature than the ligand-bound protein.

  • Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods like mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Rationale: To determine if the inhibition of the target kinase by this compound leads to the expected modulation of downstream signaling pathways.

Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations around its cellular IC50.

  • Lysate Preparation: Lyse the cells at various time points after treatment.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of key downstream substrates of the target kinase. For example, if the target is a member of the MAPK pathway, probe for phosphorylated ERK (p-ERK).

  • Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate confirms the on-target effect of the compound in a cellular context.

Data Interpretation and Next Steps

The screening cascade described will generate a comprehensive dataset to guide the further development of this compound. A potent and selective kinase inhibitor with a clear mechanism of action and on-target cellular activity would be a strong candidate for lead optimization. Similarly, significant antimicrobial activity at non-cytotoxic concentrations would warrant further investigation. Structure-activity relationship (SAR) studies, where analogs of the lead compound are synthesized and tested, will be a critical next step to improve potency, selectivity, and drug-like properties.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]

  • Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available at: [Link]

  • Journal of the Indian Chemical Society. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Synthetic Communications. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • Scientific Reports. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • Future Journal of Pharmaceutical Sciences. (2022). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Future Journal of Pharmaceutical Sciences. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

  • Archiv der Pharmazie. (2021). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available at: [Link]

  • Rasayan Journal of Chemistry. (2010). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Available at: [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. Available at: [Link]

  • ResearchGate. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • Bentham Science. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Available at: [Link]

  • PubMed. (2010). Biological activities of quinoline derivatives. Available at: [Link]

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Synthesis of N-Aryl Acetamides from Chloroacetyl Chloride: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-aryl acetamides via the N-acylation of aromatic amines with chloroacetyl chloride. This transformation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the resulting α-chloro-N-arylacetamide scaffold serves as a versatile intermediate for further molecular elaboration in drug discovery programs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe experimentation.

Introduction: The Significance of N-Aryl Acetamides

N-aryl acetamides are a privileged structural motif found in a vast array of biologically active molecules and pharmaceuticals.[1][3] Their prevalence stems from the chemical stability of the amide bond and the diverse biological activities they can exhibit, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The synthesis of these compounds from chloroacetyl chloride is particularly valuable as it introduces a reactive α-chloro group, which is an excellent electrophilic site for subsequent nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures.[5] This dual functionality makes the chloroacetylation of anilines a strategically important reaction in medicinal chemistry and materials science.

The Chemistry: Mechanism of N-Acylation

The reaction between an N-aryl amine (an aniline derivative) and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution . The fundamental principle is the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the acid chloride.

The electrophilicity of the carbonyl carbon in chloroacetyl chloride is significantly enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3] Furthermore, the chlorine atom on the acetyl group also contributes to this enhanced reactivity through its own inductive effect.[3]

The reaction proceeds via an addition-elimination mechanism , as illustrated below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, either a second equivalent of the amine or an added base like triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or an inorganic base, removes the proton from the nitrogen atom to yield the final N-aryl acetamide product and the corresponding ammonium salt.[6][7]

Below is a diagram illustrating the general reaction mechanism:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Dissolve Aryl Amine in Solvent/Buffer Base_Add Add Base (if applicable) Reagents->Base_Add Cooling Cool Reaction Mixture (e.g., 0-5 °C) Base_Add->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Pour into Cold Water Monitoring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Final_Product Pure N-Aryl Acetamide Recrystallize->Final_Product

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Chloro-N-quinolin-6-yl-acetamide for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds in experimental assays. This guide is specifically tailored to address the solubility issues encountered with 2-Chloro-N-quinolin-6-yl-acetamide, a compound that, based on its chemical structure, is anticipated to be poorly soluble in aqueous solutions. Our objective is to provide you with a logical, step-by-step troubleshooting framework, grounded in established scientific principles, to enable successful and reproducible assay results.

Understanding the Challenge: Physicochemical Profile of this compound

PropertyPredicted Value/CharacteristicImplication for Assays
Chemical Structure C₁₁H₉ClN₂OMolecular Weight: 220.65 g/mol .[1][2]
Aqueous Solubility Predicted to be lowHigh likelihood of precipitation in aqueous assay buffers.
pKa (Predicted) Weakly basic (due to the quinoline nitrogen)Solubility is expected to be pH-dependent, increasing at lower pH.[3]
logP (Predicted) Likely > 2Indicates a preference for lipophilic environments over aqueous ones.[4]

This profile suggests that a multi-faceted approach, potentially combining co-solvents and pH adjustments, will be necessary to achieve and maintain the desired concentration of the compound in your assays.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to address the common problems you may encounter when working with this compound.

Q1: My compound precipitates immediately upon dilution into my aqueous assay buffer. What is the first thing I should do?

A1: Immediate precipitation is a classic sign of a compound exceeding its solubility limit in the final assay conditions. The most straightforward initial step is to leverage a co-solvent like Dimethyl Sulfoxide (DMSO) for your stock solution and ensure its final concentration in the assay is kept to a minimum to avoid off-target effects.[5]

Troubleshooting Workflow for Initial Dilution:

G start Start: Compound Precipitation Observed check_dmso Is the final DMSO concentration in the assay ≤ 0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 1% if cells tolerate it) check_dmso->increase_dmso No serial_dilution Perform serial dilutions in 100% DMSO before adding to buffer check_dmso->serial_dilution Yes increase_dmso->serial_dilution success Success: Compound is soluble serial_dilution->success Soluble next_step Still Precipitating: Proceed to pH or Excipient Strategies serial_dilution->next_step Insoluble

Caption: Initial troubleshooting workflow for compound precipitation.

Detailed Protocol: Preparing a DMSO Stock Solution [6]

  • Weighing: Accurately weigh out your this compound.

  • Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex thoroughly and, if necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Dilution: When preparing your working concentrations, perform serial dilutions in 100% DMSO first. Then, add a small aliquot of the DMSO-diluted compound to your final aqueous buffer. This stepwise dilution can prevent the compound from crashing out of solution.[7]

  • Final DMSO Concentration: Always aim for a final DMSO concentration in your assay of ≤ 0.5% to minimize cytotoxicity and other off-target effects.[7] Some cell lines may tolerate up to 1%, but this should be validated.[5]

Q2: I'm still observing precipitation even with optimized DMSO concentrations. What's the next logical step?

A2: Given the weakly basic nature of the quinoline ring, your compound's solubility is likely pH-dependent.[3] Decreasing the pH of your assay buffer can increase the ionization of the compound, thereby enhancing its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Testing [2]

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Ensure the buffer system is compatible with your assay.

  • Add Compound: To separate tubes containing each buffer, add a small aliquot of your concentrated DMSO stock of this compound to reach your desired final concentration.

  • Equilibrate: Incubate the tubes for a set period (e.g., 1-2 hours) at the assay temperature.

  • Observe: Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or a spectrophotometer.

  • Select Optimal pH: Choose the lowest pH that maintains solubility and is compatible with your biological assay system.

G start Start: Precipitation persists with optimized DMSO ph_test Test solubility in buffers of decreasing pH (e.g., 7.4, 7.0, 6.5, 6.0) start->ph_test check_assay_compatibility Is the optimal pH compatible with the assay? ph_test->check_assay_compatibility adjust_assay Adjust assay buffer to the identified optimal pH check_assay_compatibility->adjust_assay Yes next_step Incompatible or still insoluble: Consider cyclodextrins check_assay_compatibility->next_step No success Success: Compound is soluble adjust_assay->success

Caption: Workflow for pH-dependent solubility optimization.

Q3: Adjusting the pH is not feasible for my cell-based assay. Are there other options?

A3: Yes. The use of cyclodextrins is a powerful technique for increasing the solubility of hydrophobic compounds without altering the pH of the medium.[5][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[9]

Mechanism of Cyclodextrin-Mediated Solubilization:

G cluster_0 Before Complexation cluster_1 With Cyclodextrin compound Poorly Soluble Compound (Hydrophobic) water Aqueous Buffer compound->water Precipitation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation water2 Aqueous Buffer complex->water2 Dissolves

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Technical Support Center: Synthesis of 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-quinolin-6-yl-acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and alternative synthetic strategies. Our goal is to equip you with the necessary knowledge to confidently execute and optimize this synthesis in your laboratory.

Overview

This compound is a key intermediate in medicinal chemistry, valued for its role as a building block in the development of various therapeutic agents. The quinoline moiety is a privileged scaffold in drug discovery, and its combination with a reactive chloroacetamide group allows for further functionalization and the synthesis of diverse compound libraries.

This guide will primarily focus on the most common synthetic route: the nucleophilic acyl substitution of 6-aminoquinoline with chloroacetyl chloride. We will also explore alternative methods to address potential challenges and provide flexibility in your synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chloroacetylation of 6-aminoquinoline using chloroacetyl chloride in the presence of a base. This reaction is a form of nucleophilic acyl substitution.

Q2: Why is a base necessary in the reaction between 6-aminoquinoline and chloroacetyl chloride?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the starting amine (6-aminoquinoline), rendering it non-nucleophilic and halting the reaction. Common bases include triethylamine, pyridine, or an aqueous solution of sodium acetate.

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction is the formation of a diacylated product, where the nitrogen of the initially formed acetamide is further acylated. This is more likely to occur if an excess of chloroacetyl chloride is used or if the reaction temperature is too high. Another potential issue is the hydrolysis of chloroacetyl chloride if water is present in the reaction mixture without proper control.

Q4: What are some suitable solvents for this reaction?

A4: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) are commonly used. Acetic acid can also be employed as a solvent, which can sometimes facilitate the reaction.

Q5: How can I purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol/water, can be used to obtain a crystalline solid. Column chromatography is another option if recrystallization does not yield a product of sufficient purity.

Detailed Experimental Protocols

Primary Synthetic Route: Chloroacetylation of 6-Aminoquinoline

This protocol is an adapted procedure based on the well-established synthesis of similar N-aryl acetamides.[1][2]

Reaction Scheme:

Materials:

  • 6-Aminoquinoline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-aminoquinoline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the 6-aminoquinoline spot indicates the completion of the reaction.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Visualization of the Primary Synthetic Workflow:

Primary Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-Aminoquinoline & Triethylamine in Anhydrous DCM cool Cool to 0 °C start->cool add Slowly Add Chloroacetyl Chloride Solution cool->add stir Stir at 0 °C then RT add->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Rationale: Chloroacetic anhydride is a less aggressive acylating agent than chloroacetyl chloride, which can sometimes lead to a cleaner reaction with fewer side products. The byproduct of this reaction is chloroacetic acid, which is less corrosive than HCl.

Reaction Scheme:

Brief Protocol:

  • Dissolve 6-aminoquinoline (1.0 eq) in a suitable aprotic solvent like THF or ethyl acetate.

  • Add chloroacetic anhydride (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, the workup typically involves washing with an aqueous base (e.g., sodium bicarbonate) to remove the chloroacetic acid byproduct, followed by extraction and purification as described in the primary route.

Rationale: This method avoids the use of highly reactive acyl halides and anhydrides, offering a milder reaction environment. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid for amidation.

Reaction Scheme:

Brief Protocol:

  • In an appropriate aprotic solvent (e.g., DMF or DCM), combine chloroacetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Stir the mixture at room temperature for about 30 minutes to form the activated ester.

  • Add 6-aminoquinoline (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • The workup involves aqueous extraction to remove the urea byproduct and other water-soluble reagents, followed by purification of the organic layer.

Comparison of Synthetic Routes:

FeaturePrimary Route (Chloroacetyl Chloride)Alternative Route A (Chloroacetic Anhydride)Alternative Route B (Coupling Agent)
Reactivity HighModerateMild
Reaction Time 4-8 hours6-12 hours12-24 hours
Byproducts HCl (corrosive)Chloroacetic acidWater-soluble urea
Cost of Reagents LowModerateHigh
Yield Generally good to highGoodVariable, can be high

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 6-aminoquinoline. 2. Decomposed chloroacetyl chloride. 3. Insufficient base. 4. Presence of water in the reaction.1. Check the purity of the starting material. 2. Use freshly opened or distilled chloroacetyl chloride. 3. Ensure at least 1.1 equivalents of a suitable base are used. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of Diacylated Byproduct 1. Excess chloroacetyl chloride. 2. High reaction temperature.1. Use a slight excess (1.05 eq) of chloroacetyl chloride and add it slowly. 2. Maintain a low temperature (0 °C) during the addition and for a period afterward.
Product is an Oil or Difficult to Crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Low Yield After Workup 1. Product loss during aqueous extraction. 2. Incomplete reaction.1. Perform multiple extractions with the organic solvent. 2. Allow the reaction to run for a longer duration or gently warm it after the initial addition at low temperature.

Troubleshooting Decision Tree:

Troubleshooting cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Problem with Synthesis low_yield Low or No Product? start->low_yield Check TLC impurity Impure Product? start->impurity Check NMR/LCMS check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents diacylation Diacylation Detected? impurity->diacylation starting_material Starting Material Remaining? impurity->starting_material other_impurity Other Impurities? impurity->other_impurity check_conditions Verify Anhydrous Conditions & Temperature Control check_reagents->check_conditions check_base Ensure Sufficient Base check_conditions->check_base reduce_temp Reduce Temperature During Addition diacylation->reduce_temp slow_addition Slower Addition of Acylating Agent diacylation->slow_addition increase_time Increase Reaction Time starting_material->increase_time gentle_heat Gentle Heating After Addition starting_material->gentle_heat chromatography Purify by Column Chromatography other_impurity->chromatography recrystallize_solvent Optimize Recrystallization Solvent other_impurity->recrystallize_solvent

Caption: A decision tree for troubleshooting common synthesis issues.

Mechanistic Insights

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-aminoquinoline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom of the newly formed amide, regenerating a neutral product and forming a salt with the expelled chloride and the proton.

Understanding this mechanism highlights the importance of a good nucleophile (the free amine), an electrophilic carbonyl carbon, and the presence of a base to drive the reaction to completion.

References

  • Katke, S.A. et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3348-3382. Available at: [Link]

  • Google Patents. (2010). Method for synthesizing chloroacetic anhydride. CN101823947A.
  • Subramanian, G. et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6071-6075. Available at: [Link]

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Technical Support Center: Managing Exothermic Reactions in Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Quinoline Chemistry. This guide is designed to provide you with in-depth technical and safety information for handling potentially exothermic reactions involving quinolines. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to ensure your experiments are both successful and safe.

A critical point to understand from the outset is that the most significant and hazardous exothermic events in quinoline chemistry typically occur during the synthesis of the quinoline ring system itself. While subsequent modifications, such as N-acetylation, require careful handling, they are generally less prone to the kind of violent thermal runaway seen in classical quinoline syntheses. This guide will therefore first address the major hazards associated with quinoline synthesis and then provide best practices for managing subsequent functionalization reactions like N-acetylation.

Part 1: Frequently Asked Questions (FAQs) on Exothermic Quinoline Reactions

This section addresses common questions regarding the thermal hazards associated with quinoline chemistry.

1.1 Which quinoline synthesis reactions are known to be dangerously exothermic?

The most notable example is the Skraup synthesis , a classical method for preparing quinolines. This reaction involves heating a mixture of an aniline, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene)[1]. The reaction is notoriously exothermic and can become violent if not properly controlled[1][2]. The Doebner-von Miller synthesis is another classical method that is also known to be violently exothermic[2].

1.2 What is the underlying cause of the violent exotherm in the Skraup synthesis?

The primary cause is the highly exothermic dehydration of glycerol by concentrated sulfuric acid to form acrolein. This initial step generates a significant amount of heat, which can then accelerate the subsequent exothermic steps of the reaction, including the Michael addition of the aniline to acrolein and the cyclization and oxidation steps, leading to a thermal runaway[1][3].

1.3 Is the N-acetylation of a pre-formed quinoline ring typically a hazardous exothermic reaction?

Generally, the direct N-acetylation of a quinoline is not considered a violently exothermic reaction in the same vein as the Skraup synthesis. Quinoline is a weak base, and its reaction with common acetylating agents like acetic anhydride under controlled conditions is usually manageable[1]. However, the use of highly reactive acetylating agents, such as acetyl chloride, or the presence of certain activating substituents on the quinoline ring could lead to a more pronounced exotherm. It is always prudent to assume any acylation has the potential to be exothermic and take appropriate precautions.

1.4 What are the primary safety concerns when performing a potentially exothermic quinoline synthesis?

The main concerns are:

  • Thermal Runaway: An uncontrolled increase in temperature that can lead to a rapid increase in pressure, boiling of the solvent, and potential for vessel rupture or explosion[4].

  • Release of Toxic Fumes: Quinolines and their precursors, such as anilines and nitrobenzene, are toxic[5][6][7][8]. A runaway reaction can vaporize these substances, leading to hazardous exposures.

  • Side Reactions and Product Decomposition: High temperatures can lead to unwanted side reactions and decomposition of the desired product, reducing yield and purity.

Part 2: Troubleshooting Guide for Exothermic Events

This guide provides a structured approach to identifying and resolving common issues encountered during potentially exothermic reactions in quinoline chemistry.

Problem Probable Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase during Skraup synthesis. 1. Rate of addition of sulfuric acid to the glycerol/aniline mixture is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots."4. Use of overly concentrated reagents.1. Add the sulfuric acid dropwise via an addition funnel, with vigorous stirring and external cooling (e.g., an ice bath).2. Ensure the reaction vessel is appropriately sized for the scale of the reaction to allow for efficient heat transfer.3. Use a robust overhead stirrer to ensure homogenous mixing.4. Consider using a moderating agent like ferrous sulfate or boric acid to make the reaction less violent[1].
Reaction mixture darkens significantly and produces excessive fumes. 1. The reaction temperature has exceeded the desired range, leading to decomposition.2. The oxidizing agent is being consumed too rapidly.1. Immediately apply external cooling to bring the temperature back under control.2. If the temperature continues to rise, be prepared to quench the reaction (see Protocol 2).3. Ensure the reaction is being conducted in a well-ventilated fume hood.
A noticeable exotherm is observed during N-acetylation of a substituted quinoline. 1. The substituted quinoline is more reactive than the parent quinoline.2. The acetylating agent (e.g., acetyl chloride) is highly reactive.3. The reaction is being run at too high a concentration.1. Perform the addition of the acetylating agent at a lower temperature (e.g., 0 °C).2. Dilute the reaction mixture with an appropriate inert solvent.3. Consider using a less reactive acetylating agent, such as acetic anhydride, if the protocol allows.
Low yield or no reaction in an N-acetylation attempt. 1. The quinoline nitrogen is not sufficiently nucleophilic.2. The reaction temperature is too low.3. The acetylating agent has degraded.1. Consider the use of a catalyst if appropriate for your specific transformation.2. Gradually increase the reaction temperature while carefully monitoring for any exotherm.3. Use a fresh bottle of the acetylating agent.

Part 3: Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol is for experienced chemists and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

  • Three-necked round-bottom flask

  • Overhead stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Equip a three-necked round-bottom flask with an overhead stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • In the flask, combine aniline, glycerol, and nitrobenzene. If using, add ferrous sulfate.

  • Begin vigorous stirring and place the flask in an ice bath to pre-cool the mixture.

  • Slowly add concentrated sulfuric acid dropwise from the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise too rapidly. The rate of addition should be controlled to maintain the desired temperature range.

  • After the addition of sulfuric acid is complete, remove the ice bath and slowly heat the mixture to the temperature specified in your protocol (typically around 100-130 °C).

  • Maintain the reaction at this temperature, with continued stirring, for the specified duration.

  • Upon completion, allow the reaction to cool to room temperature before proceeding with the workup and purification.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be implemented if the temperature of the reaction is rising uncontrollably and cannot be managed by external cooling.

Prerequisites:

  • A quench bath (e.g., a large container of ice water or a dry ice/acetone bath) should be readily accessible before starting the reaction.

  • A suitable quenching agent (e.g., a large volume of cold, inert solvent) should be on hand.

  • All personal protective equipment (lab coat, safety glasses, face shield, appropriate gloves) must be worn.

Procedure:

  • If safe to do so, immediately remove the heating source.

  • If the reaction is in a flask that can be safely moved, carefully lower it into the pre-prepared quench bath.

  • If the reaction cannot be moved, and if it is safe to do so, slowly and carefully add a large volume of a cold, inert quenching solvent to the reaction mixture to dilute it and absorb the heat.

  • Alert others in the vicinity and be prepared to evacuate if the situation cannot be brought under control.

Part 4: Visualizations and Data

Diagram 1: Key Stages of the Skraup Synthesis

Skraup_Synthesis cluster_reagents Initial Reagents cluster_reaction Reaction Pathway Aniline Aniline Michael_Addition Michael Addition of Aniline to Acrolein Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H2SO4 H₂SO₄ H2SO4->Dehydration Oxidant Oxidizing Agent Oxidation Oxidation to Quinoline Oxidant->Oxidation Dehydration->Michael_Addition Highly Exothermic Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Cyclization->Oxidation Product Quinoline Oxidation->Product

Caption: Key stages of the Skraup synthesis, highlighting the highly exothermic dehydration step.

Diagram 2: Troubleshooting Thermal Excursions

Thermal_Excursion_Troubleshooting Start Uncontrolled Temperature Rise Detected RemoveHeat Remove Heating Source Start->RemoveHeat ApplyCooling Apply External Cooling (Ice Bath) RemoveHeat->ApplyCooling CheckStirring Is Stirring Adequate? ApplyCooling->CheckStirring IncreaseStirring Increase Stirring Rate CheckStirring->IncreaseStirring No TempControlled Is Temperature Decreasing? CheckStirring->TempControlled Yes IncreaseStirring->TempControlled ContinueReaction Continue Reaction with Caution TempControlled->ContinueReaction Yes Quench Initiate Emergency Quench Protocol TempControlled->Quench No

Caption: Decision tree for managing a thermal excursion during a chemical reaction.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • Dandepally, S. R., Williams, A. L., & Cuny, G. D. (2015). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. Molecules, 20(8), 13773–13839. [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 466–474. [Link]

  • YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

  • ChemRxiv. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21955–21981. [Link]

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Technical Support Center: Acetamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of crude acetamide, specifically focusing on the removal of unreacted starting materials. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts in acetamide synthesis?

A1: The impurities largely depend on the synthetic route. Common methods include the dehydration of ammonium acetate or the reaction of acetic anhydride with ammonia.[1][2] In these cases, the primary unreacted starting materials are ammonium acetate, acetic acid, and ammonia.[1][] Acetonitrile can also be a byproduct of the dehydration process.[4]

Q2: Why is the complete removal of these unreacted materials critical for my research?

A2: The presence of unreacted starting materials can significantly impact the outcome of subsequent reactions where acetamide is used as a reagent or solvent. For instance, residual acetic acid can alter the pH of a reaction mixture, while ammonia can act as an unwanted nucleophile. Furthermore, impurities will depress and broaden the melting point of the final product, giving a false indication of its identity and purity.[5] For applications in drug development, stringent purity levels are mandatory to avoid side reactions and ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q3: What are the most effective methods for purifying crude acetamide?

A3: The most common and effective purification techniques for acetamide are recrystallization, distillation, and sublimation.[6] Recrystallization is widely used and involves dissolving the crude acetamide in a suitable hot solvent and allowing it to cool, whereupon the pure acetamide crystallizes out, leaving impurities in the mother liquor.[7][8] Distillation is effective for separating acetamide from less volatile impurities.[1] Sublimation can also be used for purification.[6]

Q4: How do I select the best recrystallization solvent for acetamide?

A4: A good recrystallization solvent should dissolve acetamide well at elevated temperatures but poorly at room temperature.[8] Common solvents for acetamide recrystallization include methanol diluted with ether, acetone, benzene, chloroform, dioxane, and mixtures of benzene and ethyl acetate.[][6][9] The choice of solvent will depend on the specific impurities present in your crude product. It is often a matter of empirical testing to find the optimal solvent or solvent system for your specific needs.

Q5: How can I verify the purity of my final acetamide product?

A5: The purity of the final product can be assessed by several methods. The most straightforward is melting point determination. Pure acetamide has a sharp melting point of 79-81°C.[2][10] A broad melting range or a depressed melting point indicates the presence of impurities.[5] For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to quantify residual impurities.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and identify impurities.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of acetamide.

Problem Possible Cause Solution
Low yield of purified acetamide after recrystallization. - Using too much recrystallization solvent. - Cooling the solution too quickly. - The chosen solvent is too effective at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.[5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] - Re-evaluate your choice of solvent or consider a mixed-solvent system.[4][9]
The final product has a strong vinegar-like odor. - Residual acetic acid from the starting materials.- Wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize the acid, followed by a wash with cold water before recrystallization.[14] Be cautious as this can hydrolyze the acetamide if not done carefully. - Alternatively, perform a careful distillation. Acetic acid has a lower boiling point (118°C) than acetamide (221.2°C).[2][15]
The acetamide product is oily and fails to crystallize. - Presence of significant amounts of impurities that are depressing the freezing point. - Insufficient cooling.- Attempt to "salt out" the acetamide by adding a non-polar solvent in which acetamide is insoluble. - Use a seed crystal of pure acetamide to induce crystallization. - Ensure the solution is cooled for a sufficient amount of time in an ice bath.
The melting point of the purified acetamide is low and has a broad range. - Incomplete removal of impurities.- Repeat the recrystallization process, perhaps using a different solvent system.[6] - Consider using activated charcoal during recrystallization to remove colored impurities.[5] - If recrystallization is ineffective, consider purification by distillation or sublimation.[6]

Experimental Protocols

Protocol 1: Recrystallization of Acetamide from a Methanol/Ether Solvent System

This protocol is based on the high solubility of acetamide in hot methanol and its poor solubility in ether.[9]

Materials:

  • Crude acetamide

  • Methanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • In a fume hood, dissolve the crude acetamide in a minimal amount of hot methanol (approximately 0.8 mL of methanol per gram of acetamide) in an Erlenmeyer flask.[9]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Allow the solution to cool slightly.

  • Slowly add diethyl ether (about 8-10 mL per gram of the initial acetamide) to the methanol solution with gentle swirling until a slight turbidity persists.[1]

  • If too much ether is added and significant precipitation occurs, add a small amount of warm methanol until the solution becomes clear again.

  • Allow the solution to cool to room temperature slowly to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified acetamide crystals in a desiccator.

Protocol 2: Removal of Acetic Anhydride

Excess acetic anhydride can be removed by quenching the reaction mixture with water, which hydrolyzes the anhydride to acetic acid.[12][16] The resulting acetic acid can then be removed by extraction or distillation.

Materials:

  • Reaction mixture containing acetamide and excess acetic anhydride

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Carefully and slowly add cold deionized water to the reaction mixture to hydrolyze the excess acetic anhydride. This reaction is exothermic, so cooling may be necessary.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and then with brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude acetamide, which can then be further purified by recrystallization.

Visualizations

Diagram 1: General Workflow for Acetamide Purification

Acetamide_Purification_Workflow Crude_Acetamide Crude Acetamide Product Dissolution Dissolve in Minimal Hot Solvent Crude_Acetamide->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Cold_Filtration Cold Filtration (isolate crystals) Crystallization->Cold_Filtration Drying Drying Cold_Filtration->Drying Pure_Acetamide Pure Acetamide Drying->Pure_Acetamide

Caption: A generalized workflow for the purification of acetamide by recrystallization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Acetamide cluster_solutions Start Problem with Purified Acetamide Low_Yield Low Yield? Start->Low_Yield Odor Vinegar Odor? Oily_Product Oily/No Crystals? Low_Yield->Odor No Check_Solvent Check Solvent Volume & Cooling Rate Low_Yield->Check_Solvent Yes Odor->Oily_Product No Neutralize Neutralize with NaHCO3 or Distill Odor->Neutralize Yes Seed_Crystal Add Seed Crystal or Change Solvent Oily_Product->Seed_Crystal Yes Repeat_Purification Repeat Recrystallization or Try Distillation/Sublimation Oily_Product->Repeat_Purification Still oily

Sources

Technical Support Center: Minimizing Byproduct Formation in Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloroacetylation is a cornerstone transformation in modern organic synthesis, prized for its ability to introduce the versatile chloroacetyl functional group. This moiety serves as a critical building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its bifunctional nature.[1][2] The acyl chloride allows for efficient acylation of nucleophiles like amines and alcohols, while the α-chlorine provides a reactive handle for subsequent nucleophilic substitution.[1][2]

Despite its utility, the high reactivity of chloroacetylating agents, primarily chloroacetyl chloride (CAC), can lead to a variety of side reactions. These reactions not only consume valuable starting materials but also complicate purification processes, ultimately impacting yield, purity, and cost-effectiveness. This guide provides in-depth troubleshooting strategies and optimized protocols to help you anticipate and mitigate common byproduct formation, ensuring robust and reproducible results in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My primary amine is forming a significant amount of a di-substituted byproduct. What is the primary cause and immediate solution?

A: This is likely due to either N,O-dichloroacetylation (if a hydroxyl group is present) or dichloroacetamide formation. Strong bases and high temperatures can promote multiple acylations.[3] An immediate troubleshooting step is to lower the reaction temperature to 0 °C or below and use a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensuring slow, controlled addition of chloroacetyl chloride (ideally ≤ 1.05 equivalents) is also critical.

Q2: I'm observing significant hydrolysis of my chloroacetyl chloride, leading to low conversion. How can I prevent this?

A: Chloroacetyl chloride reacts rapidly with water to form chloroacetic acid and HCl, which degrades the reagent and can introduce acidic side reactions.[1][4] The solution is rigorous adherence to anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., distilled from a suitable drying agent), and maintain an inert atmosphere (N₂ or Argon) throughout the setup and reaction.[5][6]

Q3: My Friedel-Crafts chloroacetylation is sluggish and gives a poor yield. What are the likely issues?

A: Low yields in Friedel-Crafts acylations are often traced back to two main issues: catalyst deactivation or a deactivated aromatic substrate. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be quenched by any water present.[5] Additionally, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and generally poor substrates for this reaction.[7][8] Ensure all reagents and solvents are anhydrous and that your substrate is sufficiently electron-rich.

Q4: The reaction with my amino alcohol substrate is not selective, giving a mix of N-acylated, O-acylated, and di-acylated products. How can I achieve N-selectivity?

A: Achieving chemoselectivity between nucleophiles of similar reactivity is a common challenge. Generally, amines are more nucleophilic than alcohols, favoring N-acylation. However, reaction conditions dictate the outcome. Using a stoichiometric amount of a non-nucleophilic base to neutralize the HCl byproduct is key, as excess strong base can deprotonate the alcohol, increasing its nucleophilicity and leading to O-acylation.[3] Studies have shown that using triethylamine in a solvent like dichloromethane (CH₂Cl₂) at controlled temperatures favors selective N-acylation.[3]

In-Depth Troubleshooting Guides

Guide 1: Controlling Over-Acylation and Polymerization

Over-acylation, such as the formation of di- and poly-chloroacetylated products, is a frequent issue when the substrate contains multiple nucleophilic sites or when the reaction conditions are too forcing.

Root Causes & Mechanisms:

  • Excess Reagent: Using a significant excess of chloroacetyl chloride is the most direct cause of multiple acylations.

  • High Temperature: Elevated temperatures increase reaction rates non-selectively, often favoring side reactions with slightly higher activation energies. For highly exothermic reactions like the acylation of primary amines, localized heating can occur, leading to resin and polymer formation.[9]

  • Strong Bases: Strong bases can deprotonate multiple sites on a substrate (e.g., both the amine and hydroxyl group on an amino alcohol), making them both available for acylation.[3]

  • Substrate Reactivity: Highly activated substrates, such as phenols or anilines, can be susceptible to secondary reactions like polyalkylation or subsequent acylation if conditions are not carefully controlled.[10]

Solutions & Strategies:

  • Stoichiometry Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of chloroacetyl chloride per nucleophilic site to be acylated.

  • Controlled Addition: Add the chloroacetylating agent dropwise via a syringe pump to a cooled (0 °C to -20 °C) solution of the substrate and base. This maintains a low instantaneous concentration of the acylating agent and helps dissipate the heat of reaction, preventing thermal excursions.[9]

  • Base Selection: Choose the appropriate base for your substrate. For selective N-acylation of amino alcohols, a non-nucleophilic tertiary amine is often preferred over stronger bases.[3]

Table 1: Effect of Base on Selectivity in Amino Alcohol Chloroacetylation

BaseSolventMajor Product(s)Scientific Rationale
Triethylamine (TEA)CH₂Cl₂N-acylated (Anilide)TEA is a sufficient HCl scavenger but is not strong enough to significantly deprotonate the alcohol, preserving N-vs-O selectivity.[3]
DBU / DABCOCH₂Cl₂~1:1 Mixture (Anilide: Di-substituted)These stronger, non-nucleophilic bases can partially deprotonate the alcohol, increasing its reactivity and leading to a loss of selectivity.[3]
No BaseCH₂Cl₂Di-substitutedThe HCl byproduct is not neutralized, which can catalyze O-acylation or other side reactions, while the unreacted amine can also act as a base, leading to complex mixtures.[3]

// Nodes start [label="High Polysubstitution\nDetected (LCMS/TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_equiv [label="Check Equivalents\nof CAC", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_temp [label="Review Reaction\nTemperature", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_base [label="Evaluate Base\nStrength/Type", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

sol_equiv [label="Solution: Reduce CAC\nto 1.0-1.1 eq.\nUse Syringe Pump", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution: Lower Temp\nto 0 °C or below\nEnsure efficient stirring", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Solution: Switch to\nmilder base (e.g., TEA)\nUse 1.1 eq. of base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_equiv; check_equiv -> check_temp [label="Equiv. OK"]; check_equiv -> sol_equiv [label="> 1.2 eq."];

check_temp -> check_base [label="Temp. OK\n(< 10 °C)"]; check_temp -> sol_temp [label="> RT or\nExotherm Noted"];

check_base -> sol_base [label="Strong Base\nUsed (e.g., DBU)"]; } dot Caption: Troubleshooting workflow for over-acylation byproducts.

Guide 2: Preventing Hydrolysis and Ensuring Anhydrous Conditions

The acyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[4] Hydrolysis not only consumes the reagent but the resulting chloroacetic acid and HCl can alter the pH and catalyze undesired side reactions.

Root Causes & Mechanisms:

  • Wet Solvents/Reagents: Using solvents from bottles that have been opened multiple times or reagents that are hygroscopic without proper drying.

  • Atmospheric Moisture: Failure to maintain an inert atmosphere allows moisture from the air to enter the reaction vessel.[6]

  • Improper Glassware Preparation: Using glassware that has not been adequately dried to remove adsorbed water.

Experimental Protocol: Setting Up an Anhydrous Chloroacetylation Reaction

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with an inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Solvent & Reagent Handling: Use a new, sealed bottle of anhydrous solvent (e.g., Sure/Seal™) or solvent freshly distilled from a suitable drying agent. Liquid reagents should be transferred via dry syringes. Solid reagents should be dried in a vacuum oven if their stability permits.

  • Reaction Execution: Add the substrate and anhydrous solvent to the reaction flask via syringe or cannula. Cool the mixture to the desired temperature before slowly adding the base and then the chloroacetyl chloride via syringe.

  • Monitoring: Follow the reaction's progress using an appropriate technique (TLC, LCMS). Ensure samples for analysis are quenched appropriately (e.g., in a vial containing a small amount of methanol or a dilute amine solution) to prevent post-sampling reactions.

G

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • Chloroacetyl Chloride Production Line. Zauxi. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • The formation of disinfection by-products from the chlorination and chloramination of amides. ResearchGate. [Link]

  • Formation of Halogenated Byproducts upon Water Treatment with Peracetic Acid. National Center for Biotechnology Information. [Link]

  • Chloroacetyl chloride | ClCH2COCl. PubChem, National Institutes of Health. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • Problem using Chloroacetyl Chloride. Yufeng. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Elucidating formation mechanisms of disinfection by-product dichloroacetonitrile and dichloroacetamide from chloramination of amino acids and analogues: An integrated computational-experimental insight. PubMed. [Link]

  • Heterogeneous chloroacetylation of chitosan powder in the presence of sodium bicarbonate. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Improved process for preparing phenyl chloroacetate.
  • Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Khan Academy. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • Trade-offs in disinfection byproduct formation associated with precursor preoxidation for control of N-nitrosodimethylamine formation. PubMed. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Sci-Hub. [Link]

  • Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. PubMed. [Link]

  • General reaction of a linker (2-chloroacetic acid) introduction to the phenol molecule. ResearchGate. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • Tetracycline antibiotics as precursors of dichloroacetamide and other disinfection byproducts during chlorination and chloramination. PubMed. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Figshare. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. ACADEMIA. [Link]

  • Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. ACS Publications. [Link]

  • How Temperature Affects the Selectivity of the Electrochemical CO 2 Reduction on Copper. ResearchGate. [Link]

  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. PubMed. [Link]

  • Research highlights: Under-recognized precursors and sources for disinfection byproduct formation. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 2-Chloro-N-quinolin-6-yl-acetamide and Classical Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Potential Therapeutic

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs, pivotal in the treatment of a wide array of malignancies. Their ability to covalently modify DNA, thereby inducing cytotoxicity in rapidly proliferating cancer cells, has been a cornerstone of oncology for decades. This guide provides a comparative analysis of a novel investigational compound, 2-Chloro-N-quinolin-6-yl-acetamide, against established alkylating agents: chlorambucil, cyclophosphamide, and melphalan. While direct comparative experimental data for this compound is not yet publicly available, this guide will leverage established principles of medicinal chemistry and oncology to project its potential therapeutic profile and outline the necessary experimental validation.

Introduction to Alkylating Agents: A Double-Edged Sword

Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules.[1] Their primary target is the DNA within the cell nucleus. This alkylation can lead to DNA strand breaks, cross-linking of DNA strands, and the mispairing of bases, ultimately triggering cell cycle arrest and apoptosis.[1] However, this mechanism is not without its drawbacks, as the indiscriminate alkylation of DNA in both cancerous and healthy, rapidly dividing cells (such as those in the bone marrow and gastrointestinal tract) leads to significant side effects.[1]

The Established Players: A Snapshot

A brief overview of the benchmark alkylating agents provides a context for evaluating novel compounds.

Alkylating AgentMechanism of ActionPrimary Clinical ApplicationsCommon Side Effects
Chlorambucil A nitrogen mustard derivative that forms inter- and intra-strand DNA cross-links.[1]Chronic lymphocytic leukemia (CLL), Hodgkin's and non-Hodgkin's lymphoma.[1]Bone marrow suppression, gastrointestinal disturbances, potential for secondary malignancies.[1]
Cyclophosphamide A prodrug that is metabolically activated in the liver to form the active alkylating metabolites, phosphoramide mustard and acrolein.[2]Breast cancer, ovarian cancer, leukemias, lymphomas, and multiple myeloma.[2]Hemorrhagic cystitis (due to acrolein), bone marrow suppression, nausea, vomiting, hair loss.[2]
Melphalan A phenylalanine derivative of nitrogen mustard that also forms DNA cross-links.Multiple myeloma, ovarian cancer, and melanoma.Bone marrow suppression, nausea, vomiting, mucositis.

The Newcomer: this compound

This compound is a synthetic compound that combines two key structural features: a reactive chloroacetamide group and a quinoline scaffold.

  • The Chloroacetamide "Warhead": The 2-chloroacetamide moiety is a known alkylating group.[3] The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack from biological macromolecules like DNA, leading to the formation of a covalent bond. This is the fundamental basis for its potential as an alkylating agent.

  • The Quinoline "Guidance System": The quinoline ring system is a common motif in many biologically active compounds, including a number of anticancer agents.[2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways.[2] It is hypothesized that the quinoline portion of this compound could contribute to its overall activity by facilitating its transport into cells, influencing its DNA binding affinity, or potentially exhibiting synergistic cytotoxic effects.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound involves a two-pronged attack on cancer cells.

G cluster_0 Cellular Uptake and DNA Interaction cluster_1 Dual Cytotoxic Effect Compound This compound CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion/Transport DNA Nuclear DNA CellMembrane->DNA Nuclear Localization Alkylation Alkylation of DNA (via Chloroacetamide) DNA->Alkylation Intercalation Potential DNA Intercalation (via Quinoline) DNA->Intercalation DNA_Damage DNA Damage (Strand Breaks, Adducts) Alkylation->DNA_Damage Intercalation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Framework for Comparative Evaluation

To rigorously compare this compound with established alkylating agents, a series of well-defined experiments are necessary. The following protocols outline a standard workflow for such an evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound, chlorambucil, cyclophosphamide (with appropriate metabolic activation systems), and melphalan for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values are determined.

DNA Alkylation Potential: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. It can be adapted to detect DNA cross-linking induced by alkylating agents.

Protocol:

  • Cell Treatment: Cells are treated with the respective alkylating agents at concentrations around their IC50 values for a defined period.

  • Cell Embedding: The treated cells are embedded in low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Visualization and Analysis: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A decrease in tail moment compared to a positive control for strand breaks can indicate DNA cross-linking.

In Vivo Efficacy: Xenograft Tumor Models

To assess the in vivo anticancer activity, a human tumor xenograft model in immunocompromised mice is a standard preclinical model.

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups: vehicle control, this compound, chlorambucil, cyclophosphamide, and melphalan. The drugs are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control group.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation CellLines Cancer Cell Lines MTT MTT Assay (Cytotoxicity, IC50) CellLines->MTT Comet Comet Assay (DNA Damage/Alkylation) CellLines->Comet Xenograft Xenograft Mouse Model MTT->Xenograft Candidate Selection Comet->Xenograft Mechanism Confirmation Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Body Weight, Histopathology Xenograft->Toxicity

Caption: Experimental workflow for comparative evaluation.

Projected Advantages and Challenges

Based on its structure, we can project potential advantages and challenges for this compound compared to classical alkylating agents.

Potential Advantages:

  • Novel Mechanism: The dual functionality of a quinoline scaffold and a chloroacetamide alkylating group could lead to a unique mechanism of action, potentially overcoming resistance mechanisms that have developed against traditional alkylating agents.[2]

  • Improved Selectivity: The quinoline moiety might confer some level of tumor-targeting or preferential uptake by cancer cells, potentially leading to a wider therapeutic window.

  • Synergistic Effects: The quinoline component may have its own anticancer activities that could act synergistically with the alkylating function of the chloroacetamide group.[2]

Potential Challenges:

  • Metabolic Instability: The compound may be subject to rapid metabolism, reducing its bioavailability and efficacy.

  • Off-Target Effects: The quinoline ring could interact with other biological targets, leading to unforeseen side effects.

  • Toxicity Profile: As with all alkylating agents, a significant level of toxicity, particularly myelosuppression, is anticipated.[1]

Conclusion

This compound represents an intriguing new chemical entity in the field of anticancer drug discovery. Its hybrid design, incorporating a known alkylating "warhead" with a biologically active quinoline "guidance system," offers a rational basis for its investigation as a novel therapeutic. While this guide has outlined the established benchmarks and the necessary experimental protocols for a comprehensive comparison, the true potential of this compound remains to be elucidated through rigorous preclinical and clinical studies. The data generated from the described in vitro and in vivo assays will be critical in determining if this compound can offer a meaningful improvement over the current arsenal of alkylating agents in the fight against cancer.

References

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  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

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  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

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  • Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. [Link]

  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. IJRPC. [Link]

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  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

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  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. [Link]

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  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

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A Comparative Analysis of Quinoline-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology. Its versatile nature allows for the synthesis of derivatives that can target a wide array of kinases with varying degrees of selectivity and potency. This guide provides an in-depth comparative analysis of prominent quinoline-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and therapeutic strategies. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies used to characterize these powerful therapeutic agents.

The Landscape of Quinoline-Based Kinase Inhibitors: Beyond the Basics

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and quinoline-based compounds have been at the forefront of this revolution.[1][2] Unlike quinazoline-based inhibitors, which have also seen significant clinical success, quinoline derivatives offer a distinct chemical space for drug design.[3] This guide will focus on a selection of U.S. FDA-approved quinoline-based kinase inhibitors: Cabozantinib, Lenvatinib, Bosutinib, Lapatinib, and Erlotinib, to provide a detailed comparative perspective.

These inhibitors, while sharing a common quinoline core, exhibit diverse kinase inhibition profiles, leading to their application in a range of malignancies. Understanding these differences is critical for selecting the appropriate inhibitor for a specific biological context and for the design of next-generation therapeutics.

Comparative Kinase Inhibition Profiles: A Quantitative Look at Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity profile across the kinome. High potency ensures that the drug can be effective at lower, more tolerable doses, while high selectivity minimizes off-target effects that can lead to toxicity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the reported IC50 values for our selected quinoline-based inhibitors against a panel of key kinases.

Kinase TargetCabozantinib IC50 (nM)Lenvatinib IC50 (nM)Bosutinib IC50 (nM)Lapatinib IC50 (nM)Erlotinib IC50 (nM)
VEGFR2 0.035[4]3.0[5]---
MET 1.3[4][6]----
RET 5.2[4]6.4[5]---
KIT -85[5]---
FGFR1 -61[5]---
PDGFRα -29[5]---
Abl -->50--
Src --1.2[7]--
EGFR ---10.8[8]2[2]
HER2/ErbB2 ---9.3[8], 13-
HER4/ErbB4 ---347-

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and is compiled from various sources.

Analysis of Kinase Profiles:

  • Cabozantinib and Lenvatinib are multi-kinase inhibitors with potent activity against VEGFRs, key mediators of angiogenesis. Cabozantinib also strongly inhibits MET and RET, making it particularly effective in tumors where these pathways are dysregulated.[4][9] Lenvatinib also targets a broad range of kinases including FGFRs, PDGFRα, KIT, and RET.[5]

  • Bosutinib is a dual Src/Abl kinase inhibitor, with significant activity against Src family kinases.[7][10] Its profile distinguishes it from the more angiogenesis-focused inhibitors.

  • Lapatinib and Erlotinib are more targeted inhibitors focusing on the ErbB family of receptors. Lapatinib is a dual inhibitor of EGFR and HER2, while Erlotinib is more selective for EGFR.[2][8][11]

This differential targeting underpins their distinct clinical indications and provides a rationale for their use in specific cancer types.

Signaling Pathways and Points of Inhibition

To visualize the mechanisms of action of these inhibitors, it is essential to understand the signaling pathways they disrupt. The following diagrams, generated using Graphviz, illustrate the major pathways targeted by these quinoline-based inhibitors.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinases cluster_Cytoplasmic Cytoplasmic Kinases cluster_Downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival, Growth) VEGFR->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK PDGFR PDGFR PDGFR->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Src Src Src->RAS_RAF_MEK_ERK Src->PI3K_AKT_mTOR Abl Abl Abl->PI3K_AKT_mTOR Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->RET Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->RET Lenvatinib->FGFR Lenvatinib->PDGFR KIT KIT Lenvatinib->KIT Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Erlotinib Erlotinib Erlotinib->EGFR

Caption: Major signaling pathways targeted by quinoline-based kinase inhibitors.

This diagram illustrates how these inhibitors block signals at the level of receptor tyrosine kinases (RTKs) and cytoplasmic kinases, thereby inhibiting downstream pathways crucial for cancer cell proliferation and survival.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity of any comparative analysis, robust and reproducible experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Assay (Mobility Shift Assay)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.

Principle: This assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis based on their charge difference, and the amount of phosphorylated product is measured.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, the fluorescently labeled peptide substrate, and varying concentrations of the quinoline-based inhibitor in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]

  • Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 100 µM and 10 mM, respectively.[1][12]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Electrophoresis: Transfer the reaction mixtures to a microfluidic chip-based electrophoresis system. The substrate and phosphorylated product will be separated based on their charge and size.

  • Data Analysis: The amounts of substrate and product are quantified by detecting their fluorescence. The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B 2. Initiate with ATP/MgCl2 A->B C 3. Incubate at 30°C B->C D 4. Terminate Reaction C->D E 5. Electrophoretic Separation D->E F 6. Quantify and Calculate IC50 E->F

Caption: Workflow for an in vitro mobility shift kinase assay.

Cell Proliferation (MTT) Assay

This cell-based assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline-based inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Inhibitor A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability and IC50 E->F

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis of Kinase Inhibition

This technique is used to detect the phosphorylation status of a target kinase and its downstream effectors in cells treated with an inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the quinoline-based inhibitor at various concentrations for a specific time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]

  • Blocking: Block the membrane with a solution containing 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or downstream protein overnight at 4°C.[15] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein to confirm equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Conclusion and Future Perspectives

The quinoline-based kinase inhibitors discussed in this guide represent significant advancements in targeted cancer therapy. Their diverse kinase inhibition profiles and clinical efficacy underscore the value of the quinoline scaffold in drug discovery. The comparative analysis presented here, based on quantitative biochemical data, provides a framework for researchers to make informed decisions about which inhibitor to use in their studies.

The future of quinoline-based kinase inhibitor development will likely focus on improving selectivity to further minimize off-target toxicities and on overcoming mechanisms of drug resistance. As our understanding of cancer biology deepens, the rational design of novel quinoline derivatives targeting newly identified vulnerabilities will continue to be a promising avenue for therapeutic innovation. The experimental protocols detailed in this guide provide the necessary tools for the robust preclinical evaluation of these next-generation inhibitors.

References

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Konecny, G. E. et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib. [Diagram]. Retrieved from [Link]

  • Kurzrock, R. et al. (2012). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 18(13), 3519-3527. [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Aly, R. M. et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-21. [Link]

  • Rosario, C. et al. (2021). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Cancer Biology & Medicine, 18(4), 917-930. [Link]

  • ResearchGate. (n.d.). Lapatinib concentrations that achieve 50% growth inhibition (IC50), and the corresponding levels of HER2 and EGFR expression as measured by ELISA. [Table]. Retrieved from [Link]

  • Gordon, A. N. et al. (2010). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. OncoTargets and Therapy, 3, 1-11. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4502. [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Diagram]. Retrieved from [Link]

  • Ulivieri, A. et al. (2018). Lenvatinib exhibits antineoplastic activity in anaplastic thyroid cancer in vitro and in vivo. Oncology Letters, 15(3), 3687-3694. [Link]

  • R-Dacosta, D. N. et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 249-259. [Link]

  • Emamian, M. et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(13), e1167. [Link]

  • Freedman, R. A. et al. (2020). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 12(6), 1437. [Link]

  • ResearchGate. (2019). MTT Proliferation Assay Protocol. [Link]

  • Popper, H. H. et al. (2023). Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. Cancers, 15(23), 5597. [Link]

  • Isham, C. R. et al. (2021). Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. Cancers, 13(16), 4195. [Link]

  • Xiang, Q. et al. (2019). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Critical Reviews in Oncology/Hematology, 139, 47-61. [Link]

  • Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Gambacorti-Passerini, C. et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3546. [Link]

  • ResearchGate. (n.d.). Kinase inhibitory profile of lenvatinib. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). Lapatinib concentrations that achieve IC 50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA. [Table]. Retrieved from [Link]

  • Chinnaiyan, P. et al. (2006). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. International Journal of Radiation Oncology, Biology, Physics, 66(2), S35-S40. [Link]

  • MDPI. (2022). Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. International Journal of Molecular Sciences, 23(19), 11849. [Link]

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  • Cabanillas, M. E. et al. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy, 6, 1-7. [Link]

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A Senior Application Scientist's Guide to Chloroacetamide Synthesis: A Comparative Analysis of Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamide (ClCH₂CONH₂) is a cornerstone reactive intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its bifunctional nature, possessing both a reactive C-Cl bond for nucleophilic substitution and an amide moiety, makes it an exceptionally versatile building block. The efficiency, scalability, and purity of the chloroacetamide synthesis route are therefore of paramount importance, directly impacting the overall cost and viability of a drug development or manufacturing process.

This guide provides an in-depth, experience-driven comparison of the most prevalent synthetic methodologies for preparing chloroacetamide. We will move beyond simple procedural lists to dissect the underlying chemical principles, explain the rationale behind critical process parameters, and offer data-driven recommendations to help you select the optimal route for your specific application, whether it be for bench-scale research or industrial-scale production.

Core Synthetic Strategies: A Mechanistic Overview

The preparation of chloroacetamide is dominated by two primary strategies, each starting from a different oxidation state of the C2 backbone: the ammonolysis of a chloroacetic acid ester and the chloroacetylation of ammonia.

Method 1: Ammonolysis of Chloroacetate Esters

This is arguably the most common and industrially favored route, involving the reaction of an ester of chloroacetic acid, such as ethyl or methyl chloroacetate, with ammonia.[1] The reaction is a classic nucleophilic acyl substitution.

Mechanism: Ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (e.g., ethoxide) as a leaving group to yield the final chloroacetamide product and an alcohol byproduct.[2][3]

Representative Experimental Protocol: Ammonolysis of Ethyl Chloroacetate

This protocol is adapted from a well-established procedure in Organic Syntheses.[4]

  • Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer. The flask is charged with ethyl chloroacetate (122.5 g, 1.0 mol) and cooled in an ice-salt bath.

  • Ammonia Addition: Chilled aqueous ammonia (28-30%, ~450 mL) is added dropwise to the vigorously stirred ester. The rate of addition is carefully controlled to maintain the internal temperature between 0-5°C.[4][5]

  • Reaction & Precipitation: After the initial exothermic reaction subsides, the mixture is stirred for an additional 45-60 minutes in the ice bath. Chloroacetamide, being poorly soluble in cold water, will precipitate as a white solid.[2]

  • Isolation: The solid product is collected by vacuum filtration and washed with two portions of ice-cold water (2 x 50 mL) to remove residual ammonia and ammonium chloride.

  • Purification: The crude product, typically yielding 78-84%, contains traces of ammonium chloride.[4] For high-purity applications, it should be recrystallized from hot water or an alcohol/water mixture.

Expertise & Experience: Causality Behind the Choices

  • Why Low Temperature is Critical: The C-Cl bond in chloroacetamide is susceptible to nucleophilic attack by ammonia. At higher temperatures, a significant side reaction occurs where a second molecule of ammonia displaces the chloride ion, forming glycine amide and ultimately glycine, which significantly reduces the yield and complicates purification.[2][5] Maintaining the 0-5°C range is the single most important parameter for success.

  • Aqueous vs. Anhydrous Ammonia: While aqueous ammonia is convenient for lab scale, industrial processes often use anhydrous ammonia with a lower alkyl ester of chloroacetic acid.[6] This method can produce a purer product with negligible byproducts, achieving yields as high as 87.6%.[6] The absence of water minimizes the solubility of chloroacetamide in the reaction medium, facilitating its isolation.[6]

  • Trustworthiness - A Self-Validating System: The protocol's success is validated by the physical properties of the product. A sharp melting point around 119-120°C after recrystallization indicates high purity.[4] The presence of ionic impurities like ammonium chloride can be quickly checked by a simple silver nitrate test on a dissolved sample.

Experimental Workflow: Ammonolysis Route

Ester Ethyl Chloroacetate Reactor Reaction Vessel (0-5°C, Vigorous Stirring) Ester->Reactor Ammonia Aqueous Ammonia (chilled) Ammonia->Reactor Slow Addition Filtration Vacuum Filtration Reactor->Filtration Precipitate Wash Cold Water Wash Filtration->Wash Crude Crude Chloroacetamide (78-84% Yield) Wash->Crude Recrystal Recrystallization (Hot Water) Crude->Recrystal Purify Pure Pure Chloroacetamide (m.p. 119-120°C) Recrystal->Pure

Caption: Workflow for chloroacetamide synthesis via ammonolysis of ethyl chloroacetate.

Method 2: Chloroacetylation of Ammonia/Amines

This strategy involves the reaction of a highly reactive chloroacetic acid derivative, most commonly chloroacetyl chloride, with ammonia or a primary/secondary amine.[7] This method is extremely rapid and effective but requires more stringent handling procedures.

Mechanism: The reaction is a vigorous nucleophilic acyl substitution on an acyl halide. The lone pair of electrons on the ammonia nitrogen attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A second equivalent of ammonia (or another base) acts as an acid scavenger to neutralize the HCl byproduct.[8][9]

Representative Experimental Protocol: Chloroacetylation in an Organic Solvent

  • Reaction Setup: A solution of an amine (1.0 eq) and a non-nucleophilic base like triethylamine or DBU (1.1 eq) in an inert solvent (e.g., THF, DCM) is prepared in a flask and cooled to 0°C.[9] For the synthesis of the parent chloroacetamide, a solution of ammonia in an organic solvent would be used.

  • Acyl Chloride Addition: Chloroacetyl chloride (1.05 eq) is dissolved in the same solvent and added dropwise to the cooled amine solution, maintaining the temperature below 5°C.[9]

  • Reaction: The reaction is typically very fast and is often complete after stirring for 1-3 hours at room temperature.[9] Progress can be monitored by TLC.

  • Workup: The reaction mixture is typically poured into water. The resulting precipitate is filtered, or the organic layer is separated, washed with dilute acid and base to remove unreacted starting materials and byproducts, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization, usually from ethanol.[9]

Expertise & Experience: Causality Behind the Choices

  • Why an Acid Scavenger? The reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, the HCl will protonate the ammonia/amine starting material, forming an unreactive ammonium salt and halting the reaction. An excess of the starting amine or an added base is essential.

  • Reactivity and Safety: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is highly exothermic and requires diligent cooling to prevent runaway reactions.

  • Substrate Scope: While the ammonolysis route is primarily for making the parent chloroacetamide, the chloroacetylation method is the standard for producing N-substituted chloroacetamides, which are crucial intermediates for many herbicides and pharmaceuticals.[7][10]

Logical Relationship: Reagent Choice and Application

Start Choose Synthesis Goal Parent Synthesize Parent Chloroacetamide (ClCH₂CONH₂) Start->Parent NSub Synthesize N-Substituted Chloroacetamide (ClCH₂CONHR) Start->NSub Ammonolysis Method 1: Ammonolysis of Chloroacetate Ester Parent->Ammonolysis Preferred Route Acetylation Method 2: Chloroacetylation using Chloroacetyl Chloride NSub->Acetylation Required Route Industrial Ideal for Bulk/Industrial Scale (Cost-Effective, Safer) Ammonolysis->Industrial Versatile Ideal for Derivatization (Broad Substrate Scope) Acetylation->Versatile

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Synthesized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of newly synthesized quinoline compounds. It offers an in-depth comparison of essential experimental protocols, supported by the scientific rationale behind each methodological choice, ensuring robust and reproducible data.

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous successful antimicrobial drugs.[1][2][3] From the early discovery of nalidixic acid to the development of modern fluoroquinolones, these heterocyclic compounds have demonstrated potent activity against a broad spectrum of bacterial pathogens by targeting essential enzymes like DNA gyrase and topoisomerase IV.[2][4] However, the escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel quinoline derivatives with improved efficacy and the ability to circumvent existing resistance mechanisms.[4][5]

This guide is structured to walk you through a logical, stepwise process for the comprehensive in vitro evaluation of your synthesized quinoline compounds. We will delve into the "why" behind each experimental step, ensuring that the data you generate is not only accurate but also scientifically sound and defensible.

Experimental Design: Laying the Foundation for Meaningful Comparison

A well-conceived experimental design is paramount for obtaining reliable and comparable data. This involves careful selection of microbial strains, appropriate controls, and standardized inoculum preparation.

Selection of Test Microorganisms

The choice of bacterial and fungal strains is critical and should be guided by the therapeutic target of your research. A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Enterococcus faecalis, Streptococcus pneumoniae.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii.

  • Fungal strains (if applicable): Candida albicans, Cryptococcus neoformans.[2]

It is crucial to use standardized strains from recognized culture collections (e.g., ATCC) to ensure reproducibility.

Controls: The Pillars of a Self-Validating System

Every experiment must include a set of controls to validate the results:

  • Positive Controls: Clinically relevant antibiotics (e.g., Ciprofloxacin, Vancomycin) serve as a benchmark for comparing the potency of your synthesized compounds.[6]

  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) must be tested to ensure it has no intrinsic antimicrobial activity at the concentrations used.[7]

  • Growth Control: Wells containing only the broth and the microbial inoculum to confirm the viability and growth of the microorganisms.

  • Sterility Control: Wells containing only the sterile broth to check for contamination.

Inoculum Preparation: Standardization is Key

The density of the microbial inoculum can significantly impact the outcome of susceptibility testing. Therefore, it is essential to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This standardized suspension is then further diluted to achieve the desired final inoculum concentration for each assay.[8]

Primary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of synthesized compounds.[9][10] Its simplicity and low cost make it ideal for rapidly screening a large number of compounds.

Principle

The assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol
  • Prepare Inoculated Agar Plates: A standardized microbial inoculum is uniformly swabbed onto the surface of Mueller-Hinton Agar (MHA) plates.[11]

  • Create Wells: Sterile cork borers are used to create uniform wells in the agar.

  • Add Test Compounds: A fixed volume of each synthesized quinoline compound at a known concentration is added to a respective well. Positive and negative controls are also included on the same plate.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[12]

  • Measure Zones of Inhibition: The diameter of the clear zone around each well is measured in millimeters.

Interpretation of Results

A larger zone of inhibition generally indicates greater antimicrobial activity. This method provides a qualitative comparison between compounds and helps in selecting promising candidates for further quantitative analysis.

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_result Result Inoculum Standardized Microbial Inoculum (0.5 McFarland) Swab Swab Inoculum onto MHA Plate Inoculum->Swab MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Swab Well Create Wells in Agar Swab->Well Add_Compound Add Test Compound to Well Well->Add_Compound Incubate Incubate at 37°C for 16-20h Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Agar Well Diffusion Experimental Workflow

Quantitative Analysis: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] It is a critical quantitative measure of a compound's potency and is the gold standard for susceptibility testing. The broth microdilution method is the most common technique for determining MIC values.[2][12]

Principle

Serial dilutions of the synthesized quinoline compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Experimental Protocol
  • Prepare Compound Dilutions: A stock solution of each test compound is prepared and serially diluted (usually two-fold) in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well plate.[8]

  • Prepare Inoculum: The standardized microbial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Each well (except the sterility control) is inoculated with the diluted bacterial suspension.[15]

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[12]

  • Determine MIC: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[13]

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_result Result Compound_Stock Stock Solution of Test Compound Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Stock->Serial_Dilution Inoculum Standardized Microbial Inoculum Add_Inoculum Inoculate Wells with Microorganism Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 16-20h Add_Inoculum->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Broth Microdilution for MIC Determination

Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[14][16] This distinction is crucial, as bactericidal agents are often preferred for treating serious infections.

Principle

Following the determination of the MIC, an aliquot from each well that showed no visible growth is subcultured onto a fresh, antibiotic-free agar plate. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[17]

Experimental Protocol
  • Perform MIC Assay: The broth microdilution assay is performed as described above.

  • Subculture: A small volume (e.g., 10 µL) from each well showing no turbidity (at and above the MIC) is plated onto MHA plates.[16]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determine MBC: The number of colonies on each plate is counted. The MBC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥3-log₁₀ reduction from the initial inoculum count.[17]

Data Presentation and Interpretation

Clear and concise presentation of data is essential for effective communication of your findings.

Comparative Data Table

Summarize your quantitative data in a table for easy comparison of the antimicrobial activity of your synthesized quinoline compounds against various microbial strains and standard antibiotics.

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Quinolone-1816432
Quinolone-22418
Quinoline-3>128>12864>128
Ciprofloxacin0.510.250.5
Vancomycin12>128>128
Interpreting MIC and MBC Values

The interpretation of MIC and MBC values should be guided by established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][18][19][20][21] These guidelines categorize isolates as susceptible, intermediate, or resistant to a particular antimicrobial agent.

  • Bacteriostatic: If the MBC/MIC ratio is >4, the compound is generally considered bacteriostatic.

  • Bactericidal: If the MBC/MIC ratio is ≤4, the compound is considered bactericidal.

Delving Deeper: Investigating the Mechanism of Action and Cytotoxicity

A comprehensive evaluation of novel antimicrobial agents extends beyond determining their potency. Understanding their mechanism of action and assessing their potential toxicity to mammalian cells are critical steps in the drug development process.

Mechanism of Action Studies

The primary mechanism of action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4] Several in vitro assays can be employed to investigate if your synthesized compounds share this mechanism:

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to directly measure the inhibitory activity of your compounds on these purified enzymes.

  • Membrane Permeability Assays: Some quinolones may exert their effect by disrupting the bacterial cell membrane.[22] Assays that measure the release of intracellular components (e.g., ATP) or changes in membrane potential can provide insights into this mechanism.[22]

In Vitro Cytotoxicity Assays

It is imperative to assess the potential toxicity of your synthesized compounds to mammalian cells to ensure a favorable therapeutic window.[23][24]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.[25]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of membrane integrity and cytotoxicity.[25]

The results of these assays are typically expressed as the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to MIC, is a useful parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.

Conclusion: A Rigorous Path to Novel Antimicrobial Discovery

The validation of the antimicrobial activity of synthesized quinoline compounds is a multifaceted process that requires a systematic and rigorous approach. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will enable the identification of promising new drug candidates in the ongoing fight against antimicrobial resistance. The integration of primary screening, quantitative analysis, and mechanistic and safety profiling provides a comprehensive framework for advancing the most promising compounds through the drug discovery pipeline.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-N-quinolin-6-yl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Analysis

Based on the toxicological profiles of related N-aryl chloroacetamides, 2-Chloro-N-quinolin-6-yl-acetamide should be handled as a hazardous substance. Analogous compounds are known to be toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility.[1][2][3][4] Furthermore, compounds in this class can cause skin and eye irritation, and may lead to respiratory irritation.[5] Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin contact, and inhalation.

Table 1: Hazard Profile of Structurally Similar Compounds

HazardAssociated Risks for Analogous Compounds
Acute Oral Toxicity Toxic if swallowed.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility.[1][3][4]
Skin and Eye Irritation Causes skin and eye irritation.[5]
Respiratory Irritation May cause respiratory tract irritation.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for the safe handling of this compound. The following PPE is mandatory for all personnel handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[8] This primary engineering control is essential to prevent the inhalation of any dust or aerosols that may be generated.

Essential Personal Protective Equipment

The following diagram outlines the essential personal protective equipment required for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Full-Length Lab Coat (Flame-resistant recommended) safety_goggles Chemical Splash Goggles (ANSI Z87.1 certified) gloves Double-Gloved Nitrile Gloves (Chemical-resistant) respirator NIOSH-Approved Respirator (For solids/aerosols, if needed) researcher Researcher researcher->lab_coat Body Protection researcher->safety_goggles Eye Protection researcher->gloves Hand Protection researcher->respirator Respiratory Protection (Risk-assessed)

Caption: Essential PPE for handling this compound.

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect the eyes from potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]

  • Skin Protection : A full-length laboratory coat, preferably flame-resistant, must be worn and fully fastened. Double gloving with chemical-resistant nitrile gloves is required.[9] Nitrile gloves offer good protection against a range of chemicals. It is crucial to change gloves immediately if they become contaminated.

  • Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator with particulate filters may be necessary for tasks with a higher potential for aerosol generation, such as when handling larger quantities of the solid or during spill cleanup.[10] The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Don PPE : Before entering the designated handling area, don all required PPE as outlined in Section 2.

  • Work in Fume Hood : Conduct all operations within a certified chemical fume hood.

  • Weighing : If weighing the solid compound, use a tared container with a lid to minimize the risk of generating dust.

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

During the Reaction
  • Closed System : Whenever possible, maintain the reaction in a closed system to prevent the release of vapors or aerosols.

  • Monitoring : Monitor the reaction for any signs of unexpected changes.

  • Avoid Contact : Do not touch any part of your body with your gloves. If you need to leave the immediate work area, remove your outer gloves.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Seek immediate medical attention.

  • Small Spills : For small spills of the solid, carefully sweep it up without creating dust and place it in a designated hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Large Spills : Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[11][12]

The following workflow illustrates the correct disposal procedure:

Waste_Disposal_Workflow cluster_waste Waste Disposal Protocol start Generate Waste (e.g., excess reagent, contaminated items) collect Collect in a Designated Halogenated Organic Waste Container start->collect label_container Properly Label the Container ('Hazardous Waste', chemical name, date) collect->label_container seal_container Securely Seal the Container label_container->seal_container store Store in a Designated Satellite Accumulation Area seal_container->store dispose Arrange for Pickup by EHS for Incineration store->dispose end Proper Disposal Complete dispose->end

Caption: Step-by-step waste disposal workflow for this compound.

Key Disposal Principles:

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[13][14]

  • Containerization : Use a designated, leak-proof, and clearly labeled container for all waste containing this compound. The label should include "Hazardous Waste" and the full chemical name.[12]

  • No Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain.[14][15]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.

  • Empty Containers : Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[15]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and responsible laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any other chemicals used in your procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.